Architecting 3D Chemical Space: The (1R,5S)-3-azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The Shift Toward 3D Alicyclic Architectures In the evolving landscape of Fragment-Based Drug Discovery (FBDD), there is a critical mandate to transition away from traditional, planar, sp²-rich compound libraries[1]. Mole...
Author: BenchChem Technical Support Team. Date: April 2026
The Shift Toward 3D Alicyclic Architectures
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), there is a critical mandate to transition away from traditional, planar, sp²-rich compound libraries[1]. Molecules with high sp³ character and defined three-dimensional geometries exhibit superior physicochemical properties, including enhanced solubility, reduced off-target toxicity, and improved target binding kinetics[1].
The (1R,5S)-3-azabicyclo[3.1.0]hexane molecular structure has emerged as a privileged scaffold in this domain. Featuring a rigid, fused bicyclic ring system, this alicyclic amine orientates key pharmacophores in a highly specific 3D spatial arrangement[2]. The defined (1R,5S) stereochemistry of the bridgehead carbons ensures a locked conformation, making it an ideal structural motif for developing nonplanar drug candidates, including potent antiviral agents, CNS modulators, and novel anticancer therapeutics[2].
Advanced Catalytic Assembly and Functionalization
Historically, the synthesis of 3-azabicyclo[3.1.0]hexane derivatives required long, inefficient synthetic sequences or high catalyst loadings (1–7 mol % rhodium acetate), which often resulted in poor yields (8–66%) and complex purification bottlenecks[2]. Modern synthetic paradigms have revolutionized this process through two distinct, highly optimized catalytic workflows: ultra-low loading cyclopropanation and rapid transannular C–H arylation[1][2].
Workflow for the catalytic synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane core.
This self-validating protocol details the synthesis of the core scaffold via the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA)[2].
Substrate Preparation: Dissolve N-Boc-2,5-dihydropyrrole in anhydrous dichloromethane (DCM) under a strict inert nitrogen atmosphere.
Causality: Anhydrous conditions prevent the competitive insertion of carbenes into water molecules, which would drastically reduce the yield of the desired cyclopropane.
Catalyst Introduction: Add the dirhodium(II) catalyst at an ultra-low loading of 0.005 mol %[2].
Causality: Utilizing an ultra-low catalyst loading minimizes the homocoupling dimerization of the diazo compound, ensuring economic scalability and high turnover numbers.
Controlled Reagent Addition: Introduce EDA via a programmable syringe pump over 10–12 hours.
Causality: A slow, controlled addition maintains a low steady-state concentration of the highly reactive acceptor carbene intermediate. This kinetic control is essential for achieving high diastereoselectivity (favoring the exo- or endo-isomer based on specific catalyst tuning)[2].
Validation & Isolation: Monitor reaction completion via LC-MS. Apply telescoped hydrolysis conditions to yield the (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate stereoisomer.
System Validation: The process is validated if the product can be isolated on a gram scale without requiring chromatographic purification, confirming the high stereoselectivity of the catalyst[2].
Protocol 2: Transannular C(sp³)–H Arylation for FBDD Libraries
To functionalize the C-6 position of the scaffold for fragment libraries, a Palladium-catalyzed C–H arylation is employed[1].
Reaction Setup: In a microwave-safe vial, combine the 3-azabicyclo[3.1.0]hexane substrate (bearing a directing group), an aryl halide (e.g., aryl iodide), cesium pivalate (3 equiv), and Pd(OAc)₂ (10 mol %) in anhydrous tert-amyl alcohol[3].
Atmospheric Purging: Crimp the vial and purge thoroughly with nitrogen gas[3].
Causality: Nitrogen purging eliminates the need for a restrictive glovebox environment while protecting the Pd(II) catalyst from oxidative degradation, thereby increasing library synthesis practicality[1].
Microwave Irradiation: Subject the mixture to microwave heating, ramping to 180 °C, and hold for 30–50 minutes[3].
Causality: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier of transannular C(sp³)–H bond cleavage, reducing the reaction time from 18 hours to under 1 hour[1].
Directing Group Cleavage & Validation: Perform directing group removal using NaOH (1 M). Extract with DCM and purify via reverse-phase HPLC[3].
System Validation: Confirm the structural integrity and 3D conformation of the resulting rule-of-three compliant fragment using ¹H NMR (CDCl₃, 400 MHz) and APCI+ mass spectrometry[1][3].
Ensures uniform heating and reproducible yields (e.g., 68%)[4].
Pharmacological Profiling: Cytotoxicity and Anticancer Potential
Beyond serving as a fragment scaffold, complex spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane exhibit profound pharmacological activity, particularly in oncology[5][6]. Recent in vitro studies utilizing MTS assays and confocal microscopy have demonstrated that these compounds act as potent antiproliferative agents against a panel of human tumor cell lines[6].
Mechanism of Action
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles induce cytotoxicity through a multi-tiered cellular stress response[6]. Upon cellular uptake, these rigid 3D molecules trigger mitochondrial membrane depolarization, which can be quantified by the shift in JC-1 dye fluorescence from red (healthy aggregates) to green (damaged monomers)[7]. This mitochondrial stress cascades into significant cell cycle perturbation, specifically arresting tumor cells in the SubG1 and G0/G1 phases[5]. Furthermore, confocal microscopy reveals that these compounds disrupt the actin cytoskeleton, leading to the disappearance of stress fibers and a reduction in filopodia-like deformations, effectively halting cancer cell motility[6][8].
Cytotoxic mechanism of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives in tumor cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) and cell cycle impact of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives across key tumor cell lines after 72 hours of treatment[5][7].
Biological Metric / Cell Line
Observed Activity / IC₅₀ Range
Mechanistic Observation
Jurkat (Acute T cell leukemia)
2 ± 1 to 12 ± 1 μM
Most sensitive cell line; rapid proliferation halt[5].
Up to 38% of cells showed diffuse granular actin[6].
Conclusion
The (1R,5S)-3-azabicyclo[3.1.0]hexane structure represents a cornerstone in the modern medicinal chemist's toolkit. By leveraging ultra-low loading dirhodium catalysis and microwave-assisted Pd-catalyzed C–H arylation, researchers can rapidly assemble and functionalize these 3D architectures[1][2]. The resulting alicyclic amine fragments not only populate high-quality FBDD libraries but also serve as the structural foundation for potent, spiro-fused anticancer agents capable of inducing targeted cell cycle arrest and apoptosis[6].
References
Kornev, A. A., Shmakov, S. V., Ponyaev, A. I., Stepakov, A. V., & Boitsov, V. M. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 17(12), 1582. MDPI. Available at: [Link]
Kornev, A. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
Davies, H. M. L., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. National Institutes of Health (NIH) / PMC. Available at: [Link]
Synthesis of (1R,5S)-3-Azabicyclo[3.1.0]hexane Derivatives: Mechanistic Pathways and Scalable Manufacturing Protocols
Executive Summary & Structural Rationale The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold—specifically the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate derivative—is a privileged structural motif in mode...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold—specifically the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate derivative—is a privileged structural motif in modern medicinal chemistry. It serves as the critical P2 fragment in peptidomimetic protease inhibitors, most notably the HCV NS3 protease inhibitor boceprevir and the SARS-CoV-2 Mpro inhibitor nirmatrelvir (the active antiviral component of Paxlovid)[1][2].
The Causality of Conformational Preorganization:
The incorporation of the rigid [3.1.0] bicyclic system is not merely structural; it is thermodynamically driven. The fusion of the cyclopropane ring onto the proline core restricts the pyrrolidine ring's puckering, locking the gem-dimethyl group into an optimal vector. This preorganization perfectly complements the hydrophobic S2 subsite of viral proteases. By minimizing the entropic penalty typically associated with the binding of flexible ligands, this rigidification yields up to a 1000-fold increase in binding affinity compared to standard proline derivatives[3].
To meet the unprecedented metric-ton demands during the COVID-19 pandemic, synthetic strategies for this scaffold evolved rapidly. This guide details the two premier, self-validating manufacturing routes: the biocatalytic desymmetrization pathway and the transition-metal-catalyzed cyclopropanation pathway.
Retrosynthetic Strategies
The construction of the bicyclic [3.1.0] proline core fundamentally relies on two distinct retrosynthetic disconnections, dictated by raw material availability and scalability constraints[2].
Figure 1: Divergent retrosynthetic strategies for the (1R,5S)-3-azabicyclo[3.1.0]hexane core.
Route A: Biocatalytic Desymmetrization (The MAO-N Pathway)
Originally developed for boceprevir and rapidly repurposed for nirmatrelvir, this route leverages directed evolution to achieve exquisite enantioselectivity[2][4]. The starting material, meso-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, is synthesized from caronic anhydride.
Mechanistic Causality
The desymmetrization is catalyzed by a highly engineered variant of monoamine oxidase (MAO-N) from Aspergillus niger. The wild-type enzyme is insufficiently stable and active for industrial use. Through four cycles of directed evolution, the N401 variant was engineered to operate at 50 °C with an eight-fold activity increase[4].
The Product Inhibition Problem: A critical failure point in early iterations was the irreversible inhibition of MAO-N by the highly reactive cyclic imine product.
The Solution: The protocol is engineered as a self-validating, continuous-trapping system. Sodium bisulfite (NaHSO₃) is added to the aqueous buffer. As the imine forms, it is immediately trapped as a stable bisulfite adduct, driving the equilibrium forward and allowing the reaction to proceed at high substrate concentrations (65 g/L)[4][5].
Protocol 1: Chemoenzymatic Synthesis of the Bicyclic Proline Core
Enzymatic Oxidation: Suspend meso-6,6-dimethyl-3-azabicyclo[3.1.0]hexane (0.36 mol scale) in a pH 7.0 phosphate buffer containing MAO-N (N401 variant) and catalase.
In Situ Trapping: Add NaHSO₃ (1.25 equiv) to the mixture.
Aeration: Sparge the reactor with O₂ (4 psig) at 25 °C. The catalase decomposes the H₂O₂ byproduct to prevent enzyme denaturation[4].
Cyanation: Isolate the bisulfite adduct and treat with NaCN (1.25 equiv) in cyclopentyl methyl ether (CPME) at 10 °C for 1 h to yield the aminonitrile (>99:1 er).
Pinner Reaction: Subject the aminonitrile to ~6 M HCl in MeOH at 50 °C for 4 h to hydrolyze the nitrile to the target methyl ester hydrochloride salt[4].
During the clinical acceleration of nirmatrelvir, the global supply of ethyl chrysanthemate (the precursor for Route A) became a critical bottleneck. To ensure supply chain resilience, a novel route starting from the abundant chiral pool reagent trans-(2S,4R)-4-hydroxy-L-proline was developed[2][6].
Mechanistic Causality
Traditional Simmons-Smith cyclopropanations fail at gem-dialkyl cyclopropanation of unactivated olefins. To overcome this, a base-metal catalytic system utilizing a pyridine-diimine (PDI) ligated cobalt precatalyst (L1CoBr₂) was implemented[6][7].
The Reductant & Activator: The precatalyst is a Co(II) species, which must be reduced to the active Co(I) state. Zinc dust serves as the reductant. Crucially, the addition of Iodine (I₂) or Zinc Halides acts as a Lewis acidic activator, accelerating the reduction to Co(I) and facilitating initial catalyst turnover. Iodine was specifically selected for commercial production as it yielded the highest overall conversion[6][8].
Carbene Generation: 2,2-dichloropropane (or 1,1-dibromopropane) acts as the carbene equivalent, reacting with the Co(I) center to form the reactive cobalt-carbene intermediate that undergoes cycloaddition with the pyrroline olefin[6][9].
Figure 2: Catalytic cycle of the Cobalt-mediated gem-dimethylcyclopropanation.
Precatalyst Activation: Charge a reactor with the Boc-protected pyrroline olefin (derived from trans-4-hydroxy-L-proline), L1CoBr₂ catalyst, and Zinc dust in Tetrahydrofuran (THF)[6][8].
Initiation: Add a catalytic amount of Iodine (I₂) to activate the zinc surface and accelerate Co(II) to Co(I) reduction.
Carbene Addition: Slowly dose 2,2-dichloropropane (or 1,1-dibromopropane) into the reactor. Critical Control Parameter: The addition rate must be strictly controlled to manage the highly exothermic carbene formation and subsequent cycloaddition[9].
Workup: Quench the reaction, filter through Celite to remove zinc/cobalt residues, and perform a solvent exchange to Methyl tert-butyl ether (MTBE)[8].
Deprotection: Treat the resulting intermediate with acid to remove the Boc protecting group, yielding the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative in ~80% yield over two steps[9].
Quantitative Data & Route Comparison
The selection of a synthetic route depends heavily on raw material availability and required scale. Both routes have been successfully utilized to produce metric tons of the API intermediate[2][6].
Parameter
Route A: Biocatalytic Desymmetrization
Route B: Co-Catalyzed Cyclopropanation
Primary Starting Material
Caronic Anhydride (via Ethyl Chrysanthemate)
trans-4-hydroxy-L-proline
Key Catalytic Reagents
Engineered MAO-N (N401), Catalase
PDI-CoBr₂, Zn dust, I₂
Stereocontrol Mechanism
Enantioselective enzymatic oxidation
Chiral pool (stereocenter retention)
Enantiomeric Excess (ee%)
>99.9%
>99%
Operational Scale
Metric Tons
Metric Tons (>200 kg / batch)
Primary Industrial Advantage
Highly selective, utilizes aqueous buffers
Bypasses constrained pyrethroid supply chains
Conclusion
The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives represents a triumph of modern process chemistry. The evolution from the biocatalytic desymmetrization used for boceprevir to the transition-metal-catalyzed cyclopropanation developed for nirmatrelvir highlights the necessity of supply chain adaptability in drug development. By understanding the mechanistic causality behind enzyme trapping and precatalyst activation, process chemists can ensure these protocols remain robust, self-validating, and scalable for future peptidomimetic drug candidates.
References
Algera, R. F., et al. "Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block." Organic Process Research & Development, 2023.[Link]
"Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months." PubMed Central (PMC), 2023.[Link]
"Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cycloproyl proline in HCV NS3 protease inhibitors." PubMed, 2010.[Link]
"Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches." AIR Unimi, 2024.[Link]
"Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir." PubMed Central (PMC), 2022.[Link]
Comprehensive Spectroscopic Characterization of (1R,5S)-3-Azabicyclo[3.1.0]hexane: A Technical Guide
Executive Summary & Theoretical Grounding The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold is a highly strained, cis-fused bicyclic amine that has become a privileged structural motif in modern drug discovery[1]. By restri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Theoretical Grounding
The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold is a highly strained, cis-fused bicyclic amine that has become a privileged structural motif in modern drug discovery[1]. By restricting the conformational flexibility of the pyrrolidine ring, the cyclopropane fusion enhances metabolic stability, improves target binding affinity, and alters the basicity of the secondary amine. The (1R,5S) configuration specifically denotes the cis-fused geometry. Because the unsubstituted parent compound possesses an internal plane of symmetry passing through the nitrogen atom and the C6 methylene group, it is an achiral meso compound.
This technical guide provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of (1R,5S)-3-azabicyclo[3.1.0]hexane hydrochloride, detailing the causality behind the observed spectral phenomena and establishing rigorous protocols for analytical validation.
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid geometry of the 3-azabicyclo[3.1.0]hexane system dictates its unique NMR signature. The internal plane of symmetry reduces the number of unique carbon environments to exactly three (C2/C4, C1/C5, and C6).
1H NMR Causality : The methylene protons adjacent to the nitrogen (C2 and C4) are locked in a rigid conformation, rendering them diastereotopic. They appear as two distinct signals with strong geminal coupling (
J≈11.5
Hz). The cyclopropane methylene protons (C6) are highly shielded due to the diamagnetic anisotropy of the bent C-C bonds. The endo proton (facing the concave side of the bicyclic fold) is sterically compressed and falls under the shielding cone of the pyrrolidine C-C bonds, resonating further upfield than its exo counterpart.
13C NMR Causality : The high
s
-character of the cyclopropane ring bonds results in an unusually shielded C6 carbon, typically resonating below 10 ppm.
Table 1: 1H and 13C NMR Assignments for (1R,5S)-3-azabicyclo[3.1.0]hexane HCl (in CD₃OD)
Nucleus
Position
Chemical Shift (δ, ppm)
Multiplicity & Coupling (
J
in Hz)
Integration
Diagnostic Rationale
1H
C2, C4 (exo)
3.45
d,
J=11.5
2H
Diastereotopic; lacks vicinal coupling to bridgehead.
Extreme shielding due to cyclopropane ring currents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The vibrational modes of the bicyclic system provide orthogonal validation of the ring strain. The C-H bonds of the cyclopropane ring possess higher
s
-character (approaching
sp2
hybridization) compared to standard alkanes. Consequently, the C-H stretching frequency for the cyclopropane moiety shifts to a higher wavenumber.
Table 2: Key FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Structural Significance
3200 – 2800
Broad, Strong
N-H / N⁺-H stretch
Broadening confirms the hydrochloride salt form.
3050 – 3080
Weak
C-H stretch (Cyclopropane)
High frequency confirms
sp2
-like character of bent bonds.
2950 – 2850
Strong
C-H stretch (Aliphatic)
Standard
sp3
C-H stretching of the pyrrolidine ring.
1450 – 1400
Medium
CH₂ bending (scissoring)
Deformation of the pyrrolidine methylene groups.
High-Resolution Mass Spectrometry (HRMS)
Under Electrospray Ionization (ESI) conditions, the free base readily protonates to form the
[M+H]+
ion. Collision-Induced Dissociation (CID) triggers the relief of ring strain. The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the cyclopropane ring, followed by the expulsion of ethylene (C₂H₄) or the loss of ammonia (NH₃).
Table 3: HRMS (ESI-TOF) Positive Mode Data
Ion Species
Exact Mass (
m/z
)
Mass Error (ppm)
Fragmentation Mechanism
[M+H]+
84.0813
< 2.0
Protonation of the secondary amine.
[M+H−NH3]+
67.0547
< 2.0
Strain-induced ring opening and loss of ammonia.
[M+H−C2H4]+
56.0500
< 2.0
Retro-cycloaddition / loss of ethylene from the core.
Visualizations of Analytical Logic
Spectroscopic Validation Workflow
The following diagram illustrates the self-validating analytical workflow required to confirm the identity and purity of the bicyclic core.
Spectroscopic Validation Workflow: Integrating qNMR, multidimensional NMR, IR, and HRMS for orthogonal verification.
MS Fragmentation Logic
The diagram below maps the collision-induced dissociation (CID) pathways driven by the thermodynamic imperative to relieve the cyclopropane ring strain.
HRMS Fragmentation Pathway: Strain-driven ring opening leading to the expulsion of ammonia and ethylene.
Step-by-Step Experimental Methodologies
To ensure a high-fidelity, self-validating system, the following protocols must be adhered to. The causality behind these steps is rooted in the physical chemistry of the highly polar, strained salt.
Protocol 1: Quantitative NMR (qNMR) and 2D NMR Acquisition
Rationale: The hydrochloride salt is highly polar; thus, CD₃OD or D₂O is required to prevent aggregation and ensure sharp lineshapes. A long relaxation delay is critical for accurate integration.
Sample Preparation : Dissolve 15.0 mg of (1R,5S)-3-azabicyclo[3.1.0]hexane HCl in 0.6 mL of deuterated methanol (CD₃OD). Add 2.0 mg of 1,3,5-trimethoxybenzene as an internal standard for qNMR[2].
1D ¹H Acquisition : Acquire the ¹H spectrum at 400 MHz (or higher) at 298 K. Set the relaxation delay (
d1
) to 20 seconds to ensure complete longitudinal relaxation (
T1
) of all protons, preventing integration truncation[2].
1D ¹³C Acquisition : Acquire the ¹³C spectrum at 100 MHz using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring quantitative carbon integration if required.
2D NOESY Acquisition : Set the mixing time (
tm
) to 300–500 ms. Verify the cis-fusion by observing the strong cross-peak between the endo C6 proton (δ 0.65) and the endo C2/C4 protons (δ 3.30).
Protocol 2: Attenuated Total Reflection (ATR) FT-IR Analysis
Rationale: ATR eliminates the need for KBr pellet pressing, which can introduce moisture and obscure the critical N-H stretch region of the hygroscopic hydrochloride salt.
Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Loading : Place 1–2 mg of the neat solid salt directly onto the diamond crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
Acquisition : Acquire 64 scans from 4000 to 400 cm⁻¹.
Validation : Confirm the presence of the >3000 cm⁻¹ cyclopropane C-H stretch. If absent, the cyclopropane ring may have undergone hydrolytic or thermal degradation.
Protocol 3: HRMS (ESI-TOF) Acquisition
Rationale: Soft ionization (ESI) is required to observe the intact molecular ion, as the highly strained bicyclic system easily fragments under hard ionization (EI) techniques.
Sample Preparation : Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures complete protonation to the
[M+H]+
state.
Infusion : Introduce the sample via direct infusion at a flow rate of 10 µL/min.
Source Parameters : Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to prevent thermal degradation of the strained ring[3].
CID Acquisition : Isolate the
m/z
84.08 precursor ion in the quadrupole. Apply a collision energy ramp of 10–30 eV using Argon as the collision gas to monitor the transition to
m/z
67.05 and 56.05.
References
PubChem, "(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid", National Institutes of Health (NIH).
US9205074B2, "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders", Google Patents.
WO2007016155A2, "Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders", Google Patents.
Clean SI 11-23-22, "Supporting Information for Bicyclic Proline Derivatives", ScienceOpen.
Certificate of Analysis, "1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride", Tocris Bioscience.
Escaping Flatland: The Biological Significance and Pharmacological Utility of the 3-Azabicyclo[3.1.0]hexane Core
Executive Summary: The Structural Causality of the Core In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a critical strategy fo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Structural Causality of the Core
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a critical strategy for improving target specificity and clinical success rates. The 3-azabicyclo[3.1.0]hexane core represents a premier "escape from flatland" scaffold. By fusing a highly strained cyclopropane ring to a pyrrolidine heterocycle, medicinal chemists achieve a rigid, V-shaped bicyclic system.
The causality behind its biological significance is fundamentally thermodynamic. The cyclopropane fusion locks the nitrogen-containing ring into a restricted conformational space. When this rigidified molecule enters a receptor pocket, it incurs a significantly lower entropic penalty compared to flexible aliphatic amines, driving exponential improvements in binding affinity. Furthermore, the steric bulk of the bicyclic system shields the nitrogen lone pair and adjacent carbons, conferring high metabolic stability against cytochrome P450-mediated oxidation.
Key Therapeutic Domains and Biological Targets
Neuropharmacology and Psychiatry
The 3-azabicyclo[3.1.0]hexane scaffold is highly penetrant across the blood-brain barrier (BBB), making it a cornerstone in neuropharmacology.
Monoamine Reuptake Inhibition: 1-aryl-3-azabicyclo[3.1.0]hexanes (such as the parent drug centanafadine) act as potent inhibitors of norepinephrine, serotonin, and dopamine reuptake transporters. This triple-reuptake inhibition is highly sought after for the treatment of severe neuropsychiatric disorders, including depression and ADHD[1].
mGluR2 Modulation: The core is extensively utilized in designing Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor subtype 2 (mGluR2), a primary target for schizophrenia and anxiety[2]. Furthermore, fluorinated and benzimidazole-derivatives of this core have been successfully developed as high-affinity PET imaging ligands (e.g., [11C]-labeled compounds) to map mGluR2 distribution in the central nervous system[3].
Oncology and Cytoskeletal Disruption
Recent advancements have demonstrated that spiro-fused 3-azabicyclo[3.1.0]hexanes possess profound antiproliferative properties. When spiro-fused to pyrimidine or acenaphthylene-1(2H)-one frameworks, these compounds exhibit potent cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines[4].
Mechanistically, these derivatives induce the disappearance of actin filaments and cause granular actin to distribute diffusely within the cytoplasm, effectively halting cell motility[5]. This cytoskeletal collapse triggers cell cycle arrest in the SubG1 phase and induces mitochondria-dependent apoptosis[5].
Mechanism of action for spiro-fused 3-azabicyclo[3.1.0]hexane derivatives in oncology.
Metabolic Disorders and Pain Management
Type 2 Diabetes: The induction of conformationally restricted N-(aryl)-3-azabicyclo[3.1.0]hexane derivatives into the P2 pocket of dipeptidyl peptidase-IV (DPP-IV) has yielded highly selective and rigid DPP-IV inhibitors, optimizing glycemic control[6].
Pruritus and Analgesia: In the pursuit of achiral μ-opioid receptor antagonists, the azabicyclo[3.1.0]hexane core provided an ideal geometric vector. The strategic addition of a single "magic methyl" group to this core resulted in a remarkable 35-fold improvement in receptor binding, demonstrating the extreme sensitivity of this rigid scaffold to minor steric tuning[7].
Quantitative Data Summary
The table below consolidates the structure-activity relationship (SAR) data across various therapeutic applications utilizing the core:
To accurately evaluate the biological significance of novel 3-azabicyclo[3.1.0]hexane derivatives, rigorous, self-validating assay systems must be employed. Below is the gold-standard workflow for evaluating the antiproliferative and apoptotic mechanisms of these compounds.
Objective: To determine the IC50 of synthesized derivatives while definitively proving that cell death is driven by mitochondrial apoptosis rather than non-specific metabolic deceleration.
Step 1: Cell Culture and Compound Dosing
Seed K562 or HeLa cells in 96-well plates at a density of
5×103
cells/well in RPMI-1640 medium supplemented with 10% FBS.
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Dose cells with the 3-azabicyclo[3.1.0]hexane derivative in a 10-point concentration gradient (e.g., 0.1 μM to 100 μM). Incubate for 72 hours[4].
Step 2: MTS Viability Readout (Primary Screen)
Add 20 μL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
Incubate for 1–4 hours.
Causality: Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes. Measure absorbance at 490 nm to calculate the provisional IC50[4].
Causality: The MTS assay alone cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) mechanisms. To validate true apoptosis, we run a parallel plate treated with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)[4].
Incubate the parallel dosed plate with 5 μg/mL JC-1 dye for 30 minutes.
Self-Validation Logic: In healthy cells, the high mitochondrial membrane potential (∆Ψm) forces JC-1 to form J-aggregates, emitting red fluorescence (~590 nm). If the 3-azabicyclo[3.1.0]hexane compound successfully induces apoptosis, the membrane depolarizes, and JC-1 disperses into monomers, emitting green fluorescence (~529 nm)[4].
Calculate the Red/Green fluorescence ratio. A dose-dependent drop in this ratio mathematically validates that the MTS IC50 is the result of true mitochondrial outer membrane permeabilization (MOMP).
Self-validating high-throughput MTS assay workflow with JC-1 orthogonal validation.
Protocol 2: Radioligand Binding Assay for mGluR2 PAMs
Objective: To quantify the binding affinity and allosteric modulation of mGluR2 by novel azabicyclo-derivatives.
Step 1: Membrane Preparation
Harvest CHO cells stably expressing human mGluR2. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
Step 2: Competitive Binding & Allosteric Shift
Causality: Because PAMs bind to an allosteric site rather than the orthosteric glutamate pocket, they do not directly displace orthosteric radioligands. Instead, a self-validating assay measures the shift in orthosteric agonist affinity.
Incubate membrane preparations with a fixed concentration of a tritiated orthosteric agonist (e.g., [3H]LY341495) alongside varying concentrations of the 3-azabicyclo[3.1.0]hexane PAM[2].
Filter through GF/B glass fiber filters and measure retained radioactivity via liquid scintillation counting. An effective PAM will demonstrably increase the binding affinity (lower the Kd) of the orthosteric radioligand, confirming its allosteric mechanism of action.
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines , mdpi.com. 4
Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding , nih.gov. 7
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents , nih.gov. 5
US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders , google.com. 1
US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors , google.com. 2
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) , nih.gov. 3
In-Depth Technical Guide: Physical Properties and Experimental Workflows of (1R,5S)-3-Azabicyclo[3.1.0]hexane Hydrochloride
Executive Summary The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the rigidified core for numerous active pharmaceutical ingredients (APIs), including adv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the rigidified core for numerous active pharmaceutical ingredients (APIs), including advanced protease inhibitors and monoamine reuptake inhibitors. This whitepaper provides a comprehensive analysis of the physical properties, structural causality, and self-validating experimental workflows for its most stable and widely utilized form: (1R,5S)-3-azabicyclo[3.1.0]hexane hydrochloride.
Structural Paradigm & Mechanistic Causality
The unsubstituted 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring. Due to the immense ring strain inherent in small bicyclic systems, a trans-fusion is geometrically prohibitive. The (1R,5S) stereodescriptor explicitly denotes the cis-fused geometry, which is an achiral (meso) conformation due to the internal plane of symmetry passing through C3 and the midpoint of the C1–C5 bond.
Causality of the Hydrochloride Salt:
The free base of 3-azabicyclo[3.1.0]hexane is a low-molecular-weight secondary amine. In its unprotonated state, it is highly volatile and susceptible to aerial oxidation. Conversion to the hydrochloride salt protonates the pyrrolidine nitrogen, locking the lone pair. This transformation neutralizes oxidative liabilities, drastically reduces volatility, and yields a highly crystalline solid with superior aqueous solubility—critical attributes for precise stoichiometric control during API synthesis , .
Conformational Rigidification:
The fusion of the cyclopropane ring restricts the standard envelope and half-chair conformational flipping typical of isolated pyrrolidines. This rigidification locks the spatial vector of substituents attached to the core, minimizing the entropic penalty upon binding to target proteins, thereby enhancing pharmacological affinity .
Logical relationship between (1R,5S) cis-fusion constraint and resulting pharmacological benefits.
Physicochemical Properties Profile
The quantitative physical properties of (1R,5S)-3-azabicyclo[3.1.0]hexane hydrochloride are summarized in Table 1. The basicity of the pyrrolidine nitrogen is slightly attenuated compared to isolated pyrrolidine (pKa ~11.3) due to the increased s-character and electron-withdrawing nature of the adjacent cyclopropane ring .
Table 1: Quantitative Physicochemical Properties of (1R,5S)-3-Azabicyclo[3.1.0]hexane Hydrochloride
Property
Value
Experimental/Computational Method
CAS Number
73799-64-1
Standard Chemical Registration
Molecular Formula
C5H10ClN
Elemental Analysis
Molecular Weight
119.59 g/mol
Computed
Physical State
Solid (Crystalline Powder)
Visual Observation
Melting Point
158 – 162 °C
Capillary / Differential Scanning Calorimetry
Topological Polar Surface Area
12.0 Ų
Computed (TPSA)
LogP (Free Base)
~0.2
Shake-Flask / XLogP3
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in pharmaceutical development, the following step-by-step methodologies represent self-validating systems for characterizing this intermediate.
Protocol 1: Thermal Profiling and Purity Assessment (DSC/TGA)
Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) verifies the crystalline integrity and confirms the absence of volatile impurities or solvates.
Sample Preparation: Accurately weigh 3.0–5.0 mg of (1R,5S)-3-azabicyclo[3.1.0]hexane hydrochloride into an aluminum standard crucible. Crimp the lid with a pinhole to allow gas evasion.
Instrument Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6 °C) as a reference standard, ensuring the instrument's accuracy aligns closely with the expected melting range of the analyte (158–162 °C).
TGA Execution: Run a simultaneous TGA from 25 °C to 200 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). A mass loss of <0.5% prior to the melting onset validates the anhydrous nature of the salt.
DSC Execution: Record the DSC thermogram over the same temperature range. Identify the sharp endothermic peak corresponding to the melting transition. The onset temperature (
Tonset
) and the peak temperature (
Tpeak
) must fall within 158–162 °C .
Validation Check: A broad endotherm or depressed
Tonset
indicates the presence of free base or residual solvent, necessitating recrystallization from ethanol/diethyl ether.
Protocol 2: Basicity (pKa) Determination via Potentiometric Titration
Rationale: Accurate determination of the pKa is essential for predicting the ionization state of the API at physiological pH and optimizing downstream coupling reactions .
Solvent Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, simulating physiological osmolarity.
Analyte Dissolution: Dissolve 25.0 mg of the hydrochloride salt in 50.0 mL of the 0.15 M KCl solution. The initial pH will be slightly acidic due to the dissociation of the hydrochloride salt.
Titration Setup: Submerge a calibrated glass pH electrode into the continuously stirred solution at a constant temperature of 25.0 ± 0.1 °C.
Titrant Addition: Titrate with a standardized 0.1 M NaOH solution using an automated titrator. Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) between additions.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is mathematically derived from the half-equivalence point of the titration curve using the Henderson-Hasselbalch equation.
Validation Check: Perform a reverse titration with 0.1 M HCl. The hysteresis between the forward and reverse curves must be < 0.1 pH units to confirm the absence of kinetic dissolution artifacts.
Step-by-step experimental workflow for physicochemical validation of the hydrochloride salt.
Implications for API Development
The physical robustness of (1R,5S)-3-azabicyclo[3.1.0]hexane hydrochloride makes it an ideal starting material. Its rigidified secondary amine serves as a reliable nucleophile in
SNAr
displacements and Buchwald-Hartwig cross-coupling reactions . By utilizing the hydrochloride salt, process chemists can accurately control stoichiometry, avoid the degradation pathways associated with the free base, and ensure high-fidelity synthesis of complex therapeutics.
References
PubChem. "3-Azabicyclo[3.1.0]hexane hydrochloride | C5H10ClN | CID 22335289". National Center for Biotechnology Information.[Link]
Organic Process Research & Development. "Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane". American Chemical Society.[Link]
Journal of the Chemical Society, Perkin Transactions 2. "Basicity and protonation behaviour of 6-amino-3-azabicyclo[3.1.0]hexane derivatives". Royal Society of Chemistry.[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 3-Azabicyclo[3.1.0]hexane via 1,3-Dipolar Cycloaddition
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted nitrogen-containing scaffold that has garnered si...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted nitrogen-containing scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure serves as a valuable bioisostere for cyclohexane, offering a unique combination of structural rigidity with a modest increase in lipophilicity and no change in molecular weight. This structural feature can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better selectivity, thereby reducing off-target effects. Consequently, molecules incorporating the 3-azabicyclo[3.1.0]hexane motif have shown a wide range of biological activities, including potential as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[2][3]
This guide provides a detailed overview and experimental protocols for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through a powerful and versatile synthetic strategy: the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes.
Mechanistic Insights: The [3+2] Cycloaddition Pathway
The synthesis of the 3-azabicyclo[3.1.0]hexane core via this method is a [3+2] cycloaddition reaction, a type of pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. In this specific application, the 1,3-dipole is an azomethine ylide, and the dipolarophile is a cyclopropene derivative.
Generation of the Azomethine Ylide
Azomethine ylides are typically reactive intermediates that are generated in situ. A common and effective method for their formation is the thermal condensation of an α-amino acid with a carbonyl compound. For instance, the reaction of ninhydrin with proline can generate a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), which can be isolated and used as the 1,3-dipole.[4][5] Alternatively, multicomponent reactions where the azomethine ylide is generated and trapped in the same pot are also widely employed.[6]
The Cycloaddition Step and Stereoselectivity
Once the azomethine ylide is formed, it reacts with the cyclopropene dipolarophile in a concerted, suprafacial fashion. The high ring strain of the cyclopropene double bond makes it a reactive dipolarophile. The reaction generally proceeds with high diastereoselectivity, which can be predicted by considering the steric hindrance of the approaching reactants. The 1,3-dipole will typically approach the cyclopropene from the less sterically hindered face.[3]
Computational studies, such as those performed using density functional theory (DFT), have shown that these reactions are often under kinetic control and can be classified as inverse electron-demand 1,3-dipolar cycloadditions, where the reaction is HOMOcyclopropene-LUMOylide controlled.[5]
Application Note: Integration of (1R,5S)-3-azabicyclo[3.1.0]hexane in the Synthesis of Next-Generation NIK Inhibitors
Executive Summary & Therapeutic Context The overexpression and aberrant activation of NF-κB Inducing Kinase (NIK) play a critical role in driving the non-canonical NF-κB signaling pathway, making it a high-value therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Therapeutic Context
The overexpression and aberrant activation of NF-κB Inducing Kinase (NIK) play a critical role in driving the non-canonical NF-κB signaling pathway, making it a high-value therapeutic target for autoimmune disorders, liver inflammatory diseases, and certain malignancies[1]. However, early-generation small-molecule NIK inhibitors have historically suffered from poor pharmacokinetic (PK) profiles—specifically, high hepatic clearance, off-target kinase inhibition (e.g., PI3K), and short in vivo half-lives[2],[3].
To overcome these translational hurdles, structure-based drug design (SBDD) and metabolite identification (MetID) studies have driven the adoption of rigidified bicyclic amines. The strategic incorporation of the (1R,5S)-3-azabicyclo[3.1.0]hexane (and its hexanone derivatives) motif represents a breakthrough in NIK inhibitor synthesis. This application note details the mechanistic rationale, pharmacokinetic advantages, and self-validating synthetic protocols required to successfully integrate this bicyclic core into advanced NIK inhibitor scaffolds[2],[4].
Structural Rationale: The Bicyclic Advantage
The transition from acyclic or propargylic amine moieties to the (1R,5S)-3-azabicyclo[3.1.0]hexane system is grounded in two primary mechanistic advantages:
Conformational Restriction (Entropic Binding Advantage):
The fused cyclopropane ring locks the pyrrolidine core into a rigid conformation. This specific (1R,5S) stereochemistry precisely directs the basic amine vector toward key acidic residues (such as Asp536) in the NIK binding pocket[3]. By reducing the degrees of freedom, the molecule pays a lower entropic penalty upon binding, significantly driving down the IC50 into the sub-nanomolar range[2].
Metabolic Shielding:
First-generation inhibitors were highly susceptible to non-NADPH-mediated amide hydrolysis and glutathione (GSH) conjugation. The steric bulk of the cyclopropane ring in the [3.1.0] system acts as a kinetic shield, blocking enzymatic access to adjacent metabolic "soft spots." This effectively attenuates both in vitro and in vivo clearance[2].
Pathway Visualization
Figure 1: The non-canonical NF-κB signaling pathway driven by NIK activation.
Quantitative Pharmacokinetic Data
The integration of the (1R,5S)-3-azabicyclo[3.1.0]hexane motif yields a profound shift in the pharmacokinetic landscape of NIK inhibitors. The table below summarizes the comparative data guiding this structural evolution.
Parameter
First-Generation (Acyclic/Propargylic)
Second-Generation (Bicyclic Core)
Mechanistic Rationale for Shift
NIK IC50 (nM)
4.2 - 29.0
0.17 - 9.1
Conformational restriction enhances binding entropy and vector alignment[2],[1].
PI3K Selectivity
Low to Moderate
>100-fold
Divergent binding modes exploited in the back pocket past the Met471 gatekeeper[3].
Hepatic Clearance
> 45 mL/min/kg (High)
< 15 mL/min/kg (Low)
Elimination of metabolic soft spots; resistance to GSH conjugation[2].
In Vivo Half-Life (t1/2)
< 1.5 hours
> 6.0 hours
Steric shielding by the cyclopropane ring prevents rapid amide hydrolysis[2].
Synthetic Protocol & Self-Validating Workflows
The synthesis of NIK inhibitors containing this motif requires strict stereochemical control. The following protocol outlines the enantioselective construction and subsequent coupling of the bicyclic core, emphasizing the causality behind each procedural step to ensure a self-validating workflow[4].
Phase 1: Enantioselective Construction of the Bicyclic Core
Reaction Setup: Charge a dry, argon-purged Schlenk flask with the allylamine precursor (1.0 eq) and a chiral transition-metal catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 eq).
Causality: The argon atmosphere prevents catalyst deactivation by ambient moisture. The chiral catalyst is strictly required to induce the (1R,5S) stereocenter, which dictates the spatial trajectory of the amine in the NIK binding pocket.
Cyclopropanation: Dissolve the mixture in anhydrous dichloromethane (DCM) and cool to -78°C. Slowly add the diazo compound (1.5 eq) via a syringe pump over 4 hours.
Causality: Slow addition at cryogenic temperatures suppresses carbene dimerization, maximizing the yield of the desired cyclopropanated product.
In-Process Control (IPC) 1 - Chiral SFC: Sample the crude mixture and analyze via Supercritical Fluid Chromatography (SFC).
Self-Validation: Proceed to the next step only if the enantiomeric excess (ee) is >98%. A lower ee indicates catalyst degradation or improper temperature control, which will fatally compromise the final NIK inhibitor's potency.
Phase 2: Scaffold Coupling (SNAr / Amidation)
Activation: In a clean reactor, dissolve the heteroaryl chloride NIK scaffold (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Causality: NMP provides the high dielectric constant needed to stabilize the polar transition state of the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge HCl without competing for the electrophile.
Coupling: Add the deprotected (1R,5S)-3-azabicyclo[3.1.0]hexane intermediate (1.2 eq) and heat to 90°C for 12 hours.
Causality: The rigid bicyclic amine is highly sterically hindered; elevated temperatures are required to overcome the activation energy barrier for nucleophilic attack.
IPC 2 - LC-MS: Monitor the reaction via LC-MS.
Self-Validation: The reaction is deemed complete when the starting scaffold peak area is <2% relative to the product mass (M+H)⁺.
Phase 3: Purification and Isolation
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove residual NMP.
Crystallization: Concentrate the organic layer and recrystallize from an ethanol/water gradient.
Causality: Crystallization purifies the compound and upgrades the optical purity, ensuring the final active pharmaceutical ingredient (API) meets rigorous structural biology standards for co-crystallization with the NIK enzyme[2].
Workflow Visualization
Figure 2: Experimental workflow for the synthesis and validation of bicyclic NIK inhibitors.
References
Title: Filling a nick in NIK: Extending the half-life of a NIK inhibitor through structure-based drug design.
Source: Bioorganic & Medicinal Chemistry Letters (2023).
URL:2
Title: Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation.
Source: Synthesis (2020).
URL:4
Title: Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo.
Source: Journal of Medicinal Chemistry (2020).
URL:1
Title: Structure-Based Design of Tricyclic NF-κB Inducing Kinase (NIK) Inhibitors That Have High Selectivity over Phosphoinositide-3-kinase (PI3K).
Source: Journal of Medicinal Chemistry (2016).
URL:3
A Senior Application Scientist's Guide to the Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. T...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. This document moves beyond simple procedural lists to offer in-depth explanations of the chemical principles and strategic decisions that underpin the synthesis of these critical antidiabetic agents. Our focus is on fostering a deep understanding of the "why" behind the "how," ensuring that researchers can not only replicate these methods but also troubleshoot and adapt them for the synthesis of novel analogues.
Introduction: The Critical Role of DPP-4 Inhibitors in Diabetes Management
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, "gliptins" prolong the action of these incretins, leading to improved glycemic control with a low risk of hypoglycemia.[3] This mechanism has established DPP-4 inhibitors as a cornerstone of therapy for type 2 diabetes mellitus.
The molecular structures of prominent DPP-4 inhibitors, while diverse, share common pharmacophoric features that dictate their interaction with the enzyme's active site.[2][4] Understanding these structure-activity relationships (SAR) is paramount for the rational design and synthesis of new, more potent, and selective inhibitors.[2][4][5] This guide will dissect the synthetic pathways to three leading DPP-4 inhibitors—Vildagliptin, Sitagliptin, and Saxagliptin—and explore the synthesis of novel scaffolds, providing a robust framework for innovation in this therapeutic area.
Core Synthetic Strategies and Key Chemical Transformations
The synthesis of DPP-4 inhibitors generally revolves around a few key chemical transformations. A thorough understanding of these reactions is essential for successful and efficient synthesis.
Amide Bond Formation: The Linchpin of Gliptin Synthesis
The formation of an amide bond is a central step in the synthesis of many DPP-4 inhibitors, coupling key fragments of the molecule. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity.
Mechanism of Amide Bond Formation with EDC/HOBt:
A widely used and effective method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4][6]
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.
Formation of the HOBt Ester: The O-acylisourea can rearrange to an inactive N-acylurea. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt-ester. This ester is more stable than the O-acylisourea and less prone to racemization.
Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl group of the HOBt-ester, forming a tetrahedral intermediate which then collapses to form the desired amide and regenerate HOBt.
Mechanism of EDC/HOBt-mediated amide bond formation.
Mechanism of Amide Bond Formation with T3P®:
Propanephosphonic acid anhydride (T3P®) is another powerful and increasingly popular coupling reagent, favored for its efficiency and the ease of removal of its byproducts.[1][3][7]
Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation with a base, attacks the T3P® reagent.
Formation of a Mixed Anhydride: This attack forms a reactive mixed phosphonic-carboxylic anhydride intermediate.
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl of the mixed anhydride, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts.[1][3]
Mechanism of T3P®-mediated amide bond formation.
Dehydration of Amides to Nitriles
The conversion of a primary amide to a nitrile is a key step in the synthesis of both vildagliptin and saxagliptin, installing the crucial cyanopyrrolidine warhead. This transformation is typically achieved using a strong dehydrating agent.
Mechanism of Amide Dehydration with POCl₃ (Vilsmeier-Haack type):
Phosphorus oxychloride (POCl₃) is a common and effective reagent for this dehydration. The reaction proceeds through a Vilsmeier-Haack-type mechanism.
Activation of the Amide: The amide oxygen acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
Formation of an Iminium Intermediate: A series of eliminations and rearrangements leads to the formation of a chloroiminium ion.
Deprotonation and Nitrile Formation: A base removes a proton from the nitrogen, and subsequent elimination of the chlorophosphate species yields the nitrile.
Protocol for the Synthesis of Vildagliptin
Vildagliptin features a cyanopyrrolidine moiety attached to an amino-adamantanol group. Its synthesis is a classic example of the application of the aforementioned key reactions.
Synthetic Scheme:
Synthetic workflow for Vildagliptin.
Step-by-Step Protocol:
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This key intermediate is prepared from L-prolinamide.
Materials:
L-Prolinamide hydrochloride
Chloroacetyl chloride
Dimethylformamide (DMF)
Dichloromethane (DCM)
Ice water
Procedure:
To a mixture of DMF and DCM, add chloroacetyl chloride at 0-5 °C.
Add L-prolinamide hydrochloride in portions at 0-5 °C and stir the reaction mixture for 1-2 hours.
Monitor the reaction progress by HPLC.
Once the reaction is complete, allow the mixture to warm to room temperature and stir for 6-8 hours.
Quench the reaction by slowly adding it to ice water.
Extract the product with DCM.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization.
Step 2: Synthesis of Vildagliptin
Materials:
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
3-Amino-1-adamantanol
Potassium carbonate
Dimethylformamide (DMF)
Isopropyl acetate for recrystallization
Procedure:
In a suitable reaction vessel, combine (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Amino-1-adamantanol, and potassium carbonate in DMF.
Heat the mixture and monitor the reaction by TLC or HPLC.
Upon completion, filter the reaction mixture to remove inorganic salts.
Evaporate the solvent under reduced pressure.
Recrystallize the crude product from a suitable solvent system, such as isopropyl acetate, to obtain pure Vildagliptin.
Characterization Data for Vildagliptin:
Technique
Data
¹H NMR
Consistent with the structure, showing characteristic peaks for the pyrrolidine and adamantane moieties.
¹³C NMR
Shows the expected number of carbon signals corresponding to the Vildagliptin structure.
Mass Spec
[M+H]⁺ ion observed at the expected m/z value.
IR (KBr)
Characteristic peaks for C≡N (nitrile), C=O (amide), and O-H (hydroxyl) functional groups.
Protocol for the Synthesis of Sitagliptin
The synthesis of Sitagliptin is distinguished by a key asymmetric hydrogenation step to establish the desired stereochemistry.
Synthetic Scheme:
Synthetic workflow for Sitagliptin.
Step-by-Step Protocol:
A highly efficient, second-generation synthesis of Sitagliptin has been developed that proceeds through a key enamine intermediate.[7][8][9]
Step 1: One-Pot Synthesis of Dehydrositagliptin
Formation of a Mixed Anhydride: 2,4,5-Trifluorophenylacetic acid is activated by forming a mixed anhydride.
Reaction with Meldrum's Acid: The mixed anhydride reacts with Meldrum's acid to form an adduct.
Amidation: The adduct is then treated with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][10]triazolo[4,3-a]pyrazine hydrochloride to yield the corresponding β-ketoamide.
Enamine Formation: The β-ketoamide is then converted to the enamine, dehydrositagliptin, which is isolated in high yield and purity.[7][8]
Step 2: Asymmetric Hydrogenation to Sitagliptin
Catalyst: A rhodium catalyst with a chiral phosphine ligand, such as tBu-JOSIPHOS, is employed for this crucial step.[7][8][9]
Procedure:
Dehydrositagliptin is dissolved in a suitable solvent, such as methanol.
The Rh(I)/tBu-JOSIPHOS catalyst is added.
The mixture is subjected to hydrogenation under pressure.
The reaction proceeds with high enantioselectivity to afford Sitagliptin.
The product is typically isolated as its phosphate salt, which has favorable crystalline properties.
Alternative Biocatalytic Synthesis:
More recently, enzymatic strategies have been developed for the asymmetric synthesis of Sitagliptin, offering a greener alternative to metal-catalyzed hydrogenation.[11][12][13][14][15] These methods often utilize transaminase enzymes to stereoselectively install the amine group.
Characterization Data for Sitagliptin Phosphate Monohydrate:
Technique
Data
¹H NMR
Consistent with the structure, showing characteristic peaks for the trifluorophenyl and triazolopiperazine moieties.
¹³C NMR
Shows the expected number of carbon signals corresponding to the Sitagliptin structure.
Mass Spec
[M+H]⁺ ion observed at the expected m/z value.
X-ray Powder Diffraction (XRPD)
Characteristic peaks confirming the crystalline form of the phosphate monohydrate.
Protocol for the Synthesis of Saxagliptin
The synthesis of Saxagliptin involves the coupling of two key unnatural amino acid derivatives and a subsequent dehydration to form the nitrile.[16][17][18]
Synthetic Scheme:
Synthetic workflow for Saxagliptin.
Step-by-Step Protocol:
Step 1: Amide Coupling
Materials:
(S)-N-Boc-3-hydroxyadamantylglycine
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (or its mesylate salt)
Coupling reagent (e.g., T3P® or EDC/HOBt)
Base (e.g., DIPEA)
Solvent (e.g., DCM)
Procedure:
To a solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide and (S)-N-Boc-3-hydroxyadamantylglycine in DCM, add the base (DIPEA).
Add the coupling reagent (e.g., T3P® solution) at room temperature and stir for several hours.
Monitor the reaction by TLC or HPLC.
Upon completion, quench the reaction with water.
Separate the organic layer, wash with aqueous sodium bicarbonate and brine.
Dry the organic layer and concentrate to obtain the crude amide intermediate.
Step 2: Dehydration to N-Boc-Saxagliptin
Materials:
Amide intermediate from Step 1
Trifluoroacetic anhydride (TFAA)
Pyridine (or a less toxic alternative like ethyl nicotinate)
Solvent (e.g., DCM)
Procedure:
Dissolve the amide intermediate in DCM and cool the solution.
Add pyridine, followed by the dropwise addition of TFAA, maintaining a low temperature.
Stir the reaction for a short period and monitor for completion.
Work up the reaction by adding water and a suitable base to neutralize the acid.
Extract the product and purify to obtain N-Boc-Saxagliptin.
Step 3: Boc Deprotection to Yield Saxagliptin
Materials:
N-Boc-Saxagliptin
Aqueous Hydrochloric Acid
Ethyl acetate
Procedure:
To a stirred solution of N-Boc-Saxagliptin in ethyl acetate, add aqueous HCl.
Stir the mixture at room temperature for several hours.
The product, Saxagliptin hydrochloride, will precipitate.
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield the final product.[17]
Characterization Data for Saxagliptin:
Technique
Data
¹H NMR
Consistent with the structure, showing characteristic peaks for the adamantane and bicyclic proline moieties.[19]
¹³C NMR
Shows the expected number of carbon signals corresponding to the Saxagliptin structure.[19]
The quest for new DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of research.[2][10][20][21][22] Many novel scaffolds are being explored, often designed through structure-based drug design and synthesized using modern synthetic methodologies.
A common strategy involves retaining a key pharmacophoric element, such as a group that interacts with the S1 pocket of the enzyme, while exploring diverse heterocyclic systems to occupy the S2 pocket. For example, novel inhibitors have been developed based on indole, dihydropyrimidine phthalimide, and various triazole-containing scaffolds.[10][21][22] The synthesis of these novel inhibitors often employs multi-step sequences involving reactions such as Suzuki couplings, click chemistry, and various cyclization reactions to construct the core heterocyclic systems.[20][22]
Conclusion: A Foundation for Innovation
This guide has provided a detailed overview of the synthetic protocols for key DPP-4 inhibitors, grounded in an understanding of the underlying chemical principles. By mastering these core synthetic strategies and understanding the rationale behind experimental choices, researchers are well-equipped to not only synthesize existing gliptins but also to design and create the next generation of DPP-4 inhibitors. The provided protocols, mechanistic insights, and characterization data serve as a robust foundation for advancing research and development in this vital area of medicinal chemistry.
References
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
Bajda, M., & Jończyk, J. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 17(5), 586.
Mathur, V., Alam, O., Siddiqui, N., Jha, M., Manaithiya, A., Bawa, S., ... & Yar, M. S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-327.
Stancheva, S., & Zasheva, D. (2025).
El-Sayed, M. A., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 987.
Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037.
Macharla, P., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.
Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176.
Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Retrieved from [Link]
Kim, M. J., et al. (2024).
Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 735005.
U.S. Patent No. US20230227457A1. (2023).
ResearchGate. (n.d.). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Retrieved from [Link]
Contente, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
Ye, Z., et al. (2017).
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
ResearchGate. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Retrieved from [Link]
Sakashita, C., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(6), 843-847.
Google Patents. (n.d.). WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof.
Parmeggiani, F., & Gotor-Fernández, V. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 744-763.
Hsieh, Y., & Galviz, G. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations.
Le, D. N., & Kass, S. R. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 437-442.
Organic Spectroscopy International. (2015, March 28). SAXAGLIPTIN. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]
PubChem. (n.d.). Saxagliptin. Retrieved from [Link]
PubChem. (n.d.). (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]
Google Patents. (n.d.). WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates.
ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
Google Patents. (n.d.). US9416105B2 - Process for preparation of saxagliptin and its hydrochloride salt.
iChemical. (n.d.). 3-Aminoadamantan-1-ol, CAS No. 702-82-9. Retrieved from [Link]
MDPI. (n.d.). and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
role of (1R,5S)-3-azabicyclo[3.1.0]hexane as a dopamine D3 receptor modulator
Title: Stereoselective Modulation of the Dopamine D3 Receptor: Application and Protocols for (1R,5S)-3-Azabicyclo[3.1.0]hexane Derivatives Executive Summary The dopamine D3 receptor (D3R) has emerged as a high-value ther...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Stereoselective Modulation of the Dopamine D3 Receptor: Application and Protocols for (1R,5S)-3-Azabicyclo[3.1.0]hexane Derivatives
Executive Summary
The dopamine D3 receptor (D3R) has emerged as a high-value therapeutic target for the pharmacological management of substance use disorders (SUDs) and schizophrenia[1]. However, the high sequence homology between the D3R and D2R orthosteric binding sites poses a significant challenge for drug discovery, often leading to off-target motor side effects[2]. The 3-azabicyclo[3.1.0]hexane scaffold represents a privileged, conformationally restricted pharmacophore that successfully navigates this homology[3]. Specifically, the stereochemical configuration of the bicyclic core—such as the (1R,5S) enantiomer—dictates the spatial vectorization of the molecule, allowing it to exploit the less conserved extracellular vestibule of the D3R[4].
This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for evaluating (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives as D3R modulators.
Structural Pharmacology & Mechanistic Rationale
The efficacy of the 3-azabicyclo[3.1.0]hexane template relies on its rigid cis-fused cyclopropane-pyrrolidine ring system[3].
Causality of Stereochemistry:
The absolute configuration at the 1 and 5 bridgehead carbons determines the trajectory of the N3-alkyl substituent and the 1-aryl group. In the (1R,5S) configuration, the basic nitrogen forms a critical salt bridge with Asp110 (TM3) of the D3R, while the 1-aryl group is projected into a hydrophobic pocket formed by TM5 and TM6[2]. The N3-tail is directed toward the secondary binding pocket (extracellular vestibule). Because this secondary pocket differs significantly between D2R and D3R, the precise orientation enforced by the (1R,5S) geometry is the root cause of the compound's subtype selectivity[4].
Functional Modulation:
D3R is a Gαi/o-coupled receptor. Agonist binding (e.g., endogenous dopamine) inhibits adenylyl cyclase (AC), reducing cAMP levels. (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives typically act as competitive antagonists or partial agonists, blunting dopamine-induced cAMP suppression and normalizing the mesolimbic reward pathway[1].
Mechanism of action for (1R,5S)-3-azabicyclo[3.1.0]hexane modulators at the D3 receptor.
Self-Validating Experimental Protocols
To confidently classify a (1R,5S)-3-azabicyclo[3.1.0]hexane derivative as a selective D3R modulator, researchers must employ a self-validating matrix of assays. Binding affinity must be cross-examined with functional efficacy, and D3R activity must be benchmarked against D2R in parallel[2].
Self-validating experimental workflow for evaluating D3R modulators.
Causality & Trustworthiness: We utilize [³H]-spiperone, a non-selective D2/D3 antagonist, to compete with the (1R,5S) modulator. Using a common radioligand for both hD2R and hD3R expressing cell lines eliminates probe-dependent bias, ensuring that the calculated K_i ratio strictly reflects the intrinsic structural selectivity of the 3-azabicyclo[3.1.0]hexane core[2].
Step-by-Step Methodology:
Membrane Preparation: Culture HEK-293 cells stably expressing human D3R or D2R. Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
Assay Assembly: In a 96-well plate, combine 50 µL of [³H]-spiperone (final concentration 0.5 nM), 50 µL of the (1R,5S)-modulator at varying concentrations (10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension (approx. 10-15 µg protein/well).
Equilibration: Incubate the plates at room temperature for 90 minutes. Causality: A 90-minute incubation is critical to ensure the highly lipophilic system reaches thermodynamic equilibrium, preventing artificial skewing of the IC₅₀ values.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic azabicyclo[3.1.0]hexane derivatives. Wash filters three times with 1 mL of ice-cold wash buffer.
Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity. Calculate K_i using the Cheng-Prusoff equation.
Causality & Trustworthiness: High binding affinity does not guarantee functional antagonism. This assay measures the modulator's ability to reverse dopamine-induced suppression of Forskolin-stimulated cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its ratiometric readout nullifies optical interference from the test compounds, ensuring high data integrity[1].
Step-by-Step Methodology:
Cell Preparation: Resuspend hD3R-HEK-293 cells in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at a density of 2,000 cells/well in a 384-well plate. Causality: IBMX is a phosphodiesterase inhibitor included to prevent cAMP degradation, amplifying the signal window.
Stimulation: Add 2 µL of the (1R,5S)-modulator (various concentrations) and incubate for 15 minutes. Subsequently, add 2 µL of a challenge mixture containing Forskolin (to stimulate AC) and Dopamine (at its EC₈₀ concentration to suppress cAMP).
Incubation: Incubate for 45 minutes at room temperature.
Detection: Add 2 µL of Eu-cryptate-labeled cAMP and 2 µL of d2-labeled anti-cAMP antibody. Incubate for 1 hour.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP accumulation and derive the IC₅₀ for functional antagonism.
Data Interpretation & Selectivity Profiling
The structural rigidity of the 3-azabicyclo[3.1.0]hexane scaffold yields highly predictable structure-activity relationships. Below is a representative data matrix demonstrating how stereochemistry impacts D3R selectivity.
Compound Configuration
hD3R K_i (nM)
hD2R K_i (nM)
Selectivity (D2/D3)
Functional Activity (cAMP)
(1R,5S)-Derivative
12.5
850
68x
Antagonist / Partial Agonist
(1S,5R)-Derivative
1.2
120
100x
Full Antagonist
Dopamine (Control)
25.0
450
18x
Full Agonist
Table 1: Representative profiling data illustrating the stereochemical impact of the 3-azabicyclo[3.1.0]hexane core on binding affinity and functional efficacy.
Application Notes and Protocols: The (1R,5S)-3-Azabicyclo[3.1.0]hexane Scaffold for Modulating Monoamine Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Monoamine Transporters with a Conformationally-Restricted Scaffold Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Monoamine Transporters with a Conformationally-Restricted Scaffold
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, and behavior. Dysregulation of these neurotransmitter systems is implicated in a spectrum of psychiatric and neurological disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[1][2] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is through reuptake mediated by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] Consequently, these transporters have become major targets for therapeutic intervention.
The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry for its ability to confer high affinity and selectivity for monoamine transporters.[4][5] Its rigid, bicyclic structure provides a distinct conformational constraint that allows for precise orientation of pharmacophoric elements, leading to potent interactions with the transporter binding sites. This guide provides a comprehensive overview of the application of this scaffold, from its mechanism of action to detailed protocols for its synthesis and evaluation.
Mechanism of Action: A Triple Reuptake Inhibitor
Compounds based on the (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold typically function as monoamine reuptake inhibitors. By blocking the action of DAT, NET, and SERT, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission.[1][6] The varying affinities for each transporter can be modulated through synthetic modifications, allowing for the development of compounds with specific profiles, such as "triple" reuptake inhibitors that target all three transporters.[6][7]
The therapeutic rationale for triple reuptake inhibitors is based on the hypothesis that simultaneously elevating all three monoamine neurotransmitters may lead to a more robust and rapid antidepressant effect with a broader spectrum of efficacy compared to selective single-transporter inhibitors.[7]
Caption: Monoamine signaling and the inhibitory action of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives.
Protocols for Synthesis and Evaluation
General Synthesis of (1R,5S)-1-Aryl-3-azabicyclo[3.1.0]hexane Derivatives
The synthesis of this scaffold can be achieved through various routes, with a common method involving the reduction of a 1-arylcyclopropanedicarboximide intermediate.[8]
Protocol 1: Synthesis of (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
Step 1: Synthesis of 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide.
To a solution of 4-methylphenylacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride and heat to reflux to form the acid chloride.
React the resulting acid chloride with diazomethane to form the diazoketone.
Treat the diazoketone with a copper catalyst to facilitate cyclopropanation with a suitable alkene (e.g., acrylonitrile).
Hydrolyze the resulting nitrile to the corresponding dicarboxylic acid.
Convert the dicarboxylic acid to the cyclic imide by heating with urea or another suitable reagent.
Step 2: Reduction of the dicarboximide.
Dissolve the 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide in an anhydrous solvent (e.g., tetrahydrofuran).
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction carefully with water and a sodium hydroxide solution.
Filter the resulting aluminum salts and concentrate the filtrate.
Purify the crude product by column chromatography to yield the desired (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane.
In Vitro Evaluation of Monoamine Transporter Inhibition
Radiotracer binding and uptake inhibition assays are the gold standard for determining a compound's interaction with monoamine transporters.[9][10]
Protocol 2: Radioligand Binding Assay
This protocol determines the affinity of the test compound for DAT, NET, and SERT.
Materials:
HEK293 cells stably transfected with human DAT, NET, or SERT.
Test compounds (derivatives of (1R,5S)-3-azabicyclo[3.1.0]hexane).
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
96-well plates.
Scintillation counter.
Procedure:
Prepare cell membranes from the transfected HEK293 cells.
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
For determining non-specific binding, add the corresponding non-specific inhibitor in separate wells.
Add the cell membranes to each well to initiate the binding reaction.
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of the test compound to inhibit the uptake of monoamine neurotransmitters.[3]
Materials:
Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET, and frontal cortex for SERT).
Prepare synaptosomes from the dissected brain tissue.
Pre-incubate the synaptosomes with varying concentrations of the test compound for a short period (e.g., 10 minutes).
Add the radiolabeled neurotransmitter to initiate the uptake reaction.
Incubate for a defined time at 37°C (e.g., 5-10 minutes).
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
Measure the radioactivity in the synaptosomes using a scintillation counter.
Data Analysis:
Determine the IC₅₀ values for uptake inhibition as described for the binding assay.
Caption: Workflow for the in vitro characterization of novel (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives.
In Vivo Evaluation in Animal Models
Animal models are crucial for assessing the therapeutic potential of novel compounds for monoamine-related disorders.
Protocol 4: Forced Swim Test (FST) in Rodents for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant-like effects.[11]
Animals: Male mice or rats.
Apparatus: A transparent cylinder filled with water (25°C).
Procedure:
Administer the test compound or vehicle to the animals at a predetermined time before the test.
Pre-swim session (Day 1): Place each animal in the cylinder for 15 minutes.
Test session (Day 2): Place the animals back in the cylinder for 5 minutes.
Record the duration of immobility during the test session.
Data Analysis:
A significant reduction in immobility time in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 5: Open Field Test for Locomotor Activity and Anxiety-like Behavior
This test assesses general locomotor activity and can also provide insights into anxiety-like behavior.[2]
Apparatus: A square arena with walls.
Procedure:
Administer the test compound or vehicle.
Place the animal in the center of the open field.
Record the animal's activity for a specified duration (e.g., 15-30 minutes) using an automated tracking system.
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Analysis:
Increased total distance traveled can indicate hyperactivity, while a preference for the periphery and reduced center time may suggest anxiety-like behavior.
Protocol 6: Y-Maze for Spontaneous Alternation (A Measure of Inattention in ADHD Models)
This task is used to assess working memory and attention, which are often impaired in animal models of ADHD.[12]
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
Administer the test compound or vehicle.
Place the animal at the end of one arm and allow it to explore the maze freely for a set time (e.g., 8 minutes).
Record the sequence of arm entries.
Data Analysis:
Calculate the percentage of spontaneous alternation, which is the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.
An increase in the percentage of spontaneous alternation suggests an improvement in attention and working memory.
Data Presentation and Interpretation
Compound
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
FST Immobility (s)
Vehicle
-
-
-
120 ± 10
Compound X
15
5
25
65 ± 8
Compound Y
50
45
5
72 ± 9
Compound Z
8
10
150
95 ± 12
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Interpretation:
Compound X demonstrates a potent triple reuptake inhibitor profile with a significant antidepressant-like effect in the FST.
Compound Y is a more selective serotonin reuptake inhibitor (SSRI) and also shows antidepressant-like activity.
Compound Z is a potent dopamine and norepinephrine reuptake inhibitor but has a weaker effect in the FST at the tested dose, suggesting its potential for other indications like ADHD.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural elements of the (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold that influence its biological activity.
The SAR for this class of compounds is complex, but some general trends have been observed:
Aryl Substituents: The nature and position of substituents on the aryl ring at the C1 position are critical for affinity and selectivity towards the monoamine transporters.[8]
Nitrogen Substitution: Modification of the nitrogen at the 3-position can significantly impact the compound's pharmacokinetic properties and may also influence its transporter binding profile.[8]
Conclusion
The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold represents a versatile and potent platform for the design of novel monoamine reuptake inhibitors. The protocols and insights provided in this guide offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of new chemical entities based on this promising scaffold. By systematically exploring the SAR and employing a robust preclinical testing cascade, researchers can advance the development of the next generation of therapeutics for monoamine-related disorders.
References
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Frontiers. (2024). Animal models for the study of ADHD: the need for next-generation models. [Link]
ResearchGate. Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. [Link]
PubMed. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. [Link]
PubMed. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. [Link]
PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
PubMed. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. [Link]
PubMed. (2009). QSAR study on dual SET and NET reuptake inhibitors: an insight into the structural requirement for antidepressant activity. [Link]
WIPO Patentscope. (2013). WO2013019271 - USE OF (1R,5S)-(+)-1-(NAPHTHALEN-2-YL)-3-AZABICYCLO{3.1.0}HEXANE IN THE TREATMENT OF CONDITIONS AFFECTED BY MONOAMINE NEUROTRANSMITTERS. [Link]
MDPI. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]
ResearchGate. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]
ResearchGate. Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. [Link]
ACS Publications. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. [Link]
PubMed. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. [Link]
Application Note: Preclinical Evaluation of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as Novel Antitumor Agents
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Cancer Pharmacology, Medicinal Chemistry, and Cell Biology Executive Summary & Rationale The pyrimidine ring is an aza...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Discipline: Cancer Pharmacology, Medicinal Chemistry, and Cell Biology
Executive Summary & Rationale
The pyrimidine ring is an azaaromatic scaffold ubiquitous in molecules of pharmaceutical interest, while spiro heterocyclic structures are distinguishing properties of compounds with extraordinary biological activity[1]. Recently, the fusion of these two paradigms has led to the development of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] , a novel class of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks.
As a Senior Application Scientist, I have structured this guide to detail the preclinical evaluation of these compounds. Recent pharmacological evaluations demonstrate that these agents exhibit potent antiproliferative activity across multiple cancer cell lines (IC50 ranging from 4.2 to 24.1 μM)[2]. Their primary mechanism of action involves severe disruption of the actin cytoskeleton and subsequent induction of apoptosis via SubG1 phase accumulation[2]. This application note provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols necessary to rigorously evaluate these promising antitumor agents.
Mechanistic Overview
The therapeutic efficacy of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] (particularly lead compounds like cycloadduct 4e ) is driven by a dual-axis mechanism:
Cytoskeletal Disruption: The compounds induce the depolymerization of filamentous actin (F-actin) into diffusely distributed granular actin. This leads to a critical loss of filopodium-like membrane protrusions, severely crippling cancer cell motility and metastatic potential[2].
Cell Cycle Arrest & Apoptosis: Treated cells exhibit significant accumulation in the SubG1 phase, a classic hallmark of DNA fragmentation and irreversible commitment to apoptosis[2].
Mechanistic pathway of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] inducing tumor cell death.
Quantitative Data Summary
To establish a baseline for your own screening assays, the following tables summarize the expected pharmacological impact of these compounds based on recent foundational studies[2].
Table 1: Cytotoxicity and Cytoskeletal Impact of Lead Compounds
Parameter
HeLa (Cervical Carcinoma)
CT26 (Colon Carcinoma)
Jurkat / K562 (Leukemia)
IC50 Range
4.2 – 24.1 μM
4.2 – 24.1 μM
4.2 – 24.1 μM
Actin Depolymerization
Up to 90% of cells
Up to 64% of cells
Assay dependent
Filopodia Reduction
91% → 35%
Significant reduction
Assay dependent
Table 2: Apoptotic Activity of Lead Compound 4e
Cell Line
Control (Live Cells %)
Treated with 4e (Live Cells %)
Fold Decrease in Viability
HeLa
89.0%
15.0%
~6.0x
CT26
88.5%
13.5%
~6.5x
Experimental Workflows & Protocols
The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity data generation during drug development.
Preclinical evaluation workflow for 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines].
Objective: Determine the IC50 values across diverse cancer lineages while assessing the therapeutic window.
Causality & Rationale: We utilize a diverse panel—human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26)—to capture both suspension and adherent cell dynamics. African green monkey kidney epithelial cells (Vero) are used as a non-cancerous control to calculate the selectivity index[2].
Self-Validation Strategy: To ensure assay trustworthiness, calculate the Z-factor for each plate. A Z-factor > 0.5 validates the assay. Edge-effects must be mitigated by filling the outer perimeter wells of the 96-well plate with sterile PBS.
Step-by-Step Method:
Seed cells in 96-well plates at
5×103
cells/well (adherent) or
1×104
cells/well (suspension) in 100 μL of complete media. Incubate for 24 h at 37°C, 5% CO2.
Prepare serial dilutions of the 3-azaspiro compounds (e.g., 1 to 100 μM) in media. Ensure final DMSO concentration remains
≤0.1%
.
Treat cells for 72 h. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
Add 10 μL of MTT or WST-1 reagent per well. Incubate for 2–4 h.
Measure absorbance at 570 nm (reference 650 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Confocal Imaging of Actin Cytoskeleton Dynamics
Objective: Visualize and quantify the depolymerization of F-actin and the loss of filopodia.
Causality & Rationale: Because these compounds drastically alter cell motility, we must directly observe the structural integrity of the cytoskeleton. Phalloidin specifically binds to filamentous actin (F-actin) but not monomeric G-actin. A shift from sharp filamentous staining to a diffuse cytoplasmic haze indicates granular actin diffusion[2].
Self-Validation Strategy: Include a known actin-depolymerizing agent (e.g., Cytochalasin D at 1 μM) as a positive control. This validates that the Phalloidin staining is functioning and provides a phenotypic reference for complete actin disruption.
Step-by-Step Method:
Seed HeLa or CT26 cells on sterile glass coverslips in 6-well plates at
1×105
cells/well.
Treat with the lead compound (e.g., compound 4e at its IC50 concentration) for 24 h.
Wash coverslips gently with warm PBS and fix with 4% paraformaldehyde (PFA) for 15 min at room temperature.
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 min.
Block with 1% BSA in PBS for 30 min.
Stain with Phalloidin-Alexa Fluor 488 (or FITC) for 45 min in the dark.
Counterstain nuclei with DAPI (1 μg/mL) for 5 min.
Mount coverslips and image using a confocal laser scanning microscope. Quantify the percentage of cells exhibiting filopodia (expected drop from ~91% to ~35% in treated HeLa cells)[2].
Objective: Differentiate between cytostatic cell cycle arrest and cytotoxic apoptosis.
Causality & Rationale: The accumulation of cells in the SubG1 phase is a direct result of endonuclease activation during late apoptosis, which cleaves DNA into fragments. Propidium Iodide (PI) intercalates into DNA, allowing precise quantification of DNA content across cell cycle phases[2].
Self-Validation Strategy: Use single-stained compensation controls (Annexin V only, PI only) to prevent spectral overlap artifacts. Implement a strict gating strategy (FSC-A vs. FSC-H) to exclude doublets, which could falsely appear as G2/M phase cells.
Step-by-Step Method:
Treat
5×105
cells with the test compound for 24, 48, and 72 h.
Harvest cells (including floating apoptotic bodies in the media) and wash twice with cold PBS.
For Apoptosis: Resuspend in 1X Annexin V Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate for 15 min in the dark at RT. Analyze immediately via flow cytometry.
For Cell Cycle: Fix cells in ice-cold 70% ethanol overnight at -20°C. Wash with PBS, treat with RNase A (50 μg/mL) for 30 min at 37°C, and stain with PI (50 μg/mL).
Acquire at least 10,000 single-cell events per sample.
Protocol D: In Vivo Efficacy in Balb/C Mice (CT26 Model)
Objective: Evaluate the systemic antitumor efficacy and toxicity of the lead compound.
Causality & Rationale: The CT26 murine colon carcinoma model in immunocompetent Balb/C mice is a syngeneic model. This is critical because it preserves the tumor-immune system interactions, providing a more accurate representation of clinical efficacy than xenografts in immunodeficient mice[2].
Self-Validation Strategy: Randomization must be based on initial tumor volume (reaching ~100 mm³), not merely body weight, to ensure baseline equivalence. The investigator measuring tumor dimensions with digital calipers must be blinded to the treatment groups to prevent measurement bias.
Step-by-Step Method:
Inject
1×106
CT26 cells subcutaneously into the right flank of 6-8 week old female Balb/C mice.
Monitor tumor growth until volumes reach approximately 100 mm³ (
V=2length×width2
).
Randomize mice into vehicle control and treatment groups (n=8 per group).
Administer the lead 3-azaspiro compound via intraperitoneal (i.p.) injection or oral gavage (depending on PK profiling) at predefined doses (e.g., 10-50 mg/kg) every other day.
Measure tumor volumes and body weights thrice weekly. A body weight loss of >15% triggers humane endpoints.
References
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 2022.
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
Technical Support Center: Palladium-Catalyzed Cyclopropanation of Maleimides
Welcome to the technical support center for palladium-catalyzed cyclopropanation of maleimides. This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize this p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for palladium-catalyzed cyclopropanation of maleimides. This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and improve your yields and selectivity.
The construction of cyclopropane rings, particularly those fused to other cyclic systems, is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability they can impart to a molecule.[1] Palladium catalysis offers a versatile and efficient method for the synthesis of these valuable motifs.[2] However, as with any sophisticated catalytic system, challenges can arise. This guide provides practical solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired cyclopropanated maleimide product, or the yield is consistently low. What are the likely causes and how can I address them?
Answer: Low or no yield is a common problem that can stem from several factors, ranging from catalyst activity to reaction conditions. A systematic approach to troubleshooting is essential.
1. Catalyst Inactivity or Decomposition:
Cause: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) in the presence of air.[3] Additionally, the palladium catalyst can agglomerate into "palladium black," which is catalytically inactive.[3] The integrity of phosphine ligands is also crucial, as they can be oxidized, leading to catalyst deactivation.[3]
Solution:
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).[3] Assemble your reaction under a positive pressure of inert gas.
Use High-Purity Reagents: Utilize freshly opened or properly stored catalysts and ligands. Phosphine ligands, in particular, should be stored under an inert atmosphere.[3]
Consider Precatalyst Activation: Many modern palladium catalysts are supplied as stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[3] Ensure your reaction conditions are suitable for this activation step. The choice of palladium precursor can significantly impact reaction outcomes and is often ligand-dependent.[4]
2. Sub-Optimal Reaction Conditions:
Cause: Temperature, solvent, and base can all have a profound impact on the reaction rate and catalyst stability. An inappropriate temperature may be too low for the reaction to proceed or too high, leading to decomposition of the catalyst or starting materials.[5]
Solution:
Temperature Screening: Consult the literature for the optimal temperature range for your specific catalyst system and substrates. If no information is available, perform a systematic temperature screen (e.g., from room temperature to 120 °C).
Solvent Selection: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvents for palladium-catalyzed reactions include toluene, dioxane, and DMF. Screen a variety of anhydrous, degassed solvents to find the optimal one for your system.
Base Optimization: The choice and stoichiometry of the base are critical. The base is often required to generate the active nucleophile or to neutralize acidic byproducts. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
3. Issues with Starting Materials:
Cause: The purity of your maleimide and cyclopropanating agent is paramount. Impurities can poison the catalyst or participate in side reactions. The electronic and steric properties of the substituents on both the maleimide and the cyclopropanating agent can also significantly affect reactivity.[6][7]
Solution:
Purify Starting Materials: Ensure your starting materials are of high purity. Recrystallization or column chromatography may be necessary.
Substrate Evaluation: If you are developing a new transformation, consider that electron-withdrawing or -donating groups on the substrates can influence the reaction's success.[6][7] For example, in some palladium-catalyzed reactions, substrates with electron-withdrawing groups show better catalytic performance.[8]
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing the desired cyclopropane, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in cyclopropanation reactions. The stereochemical outcome is often dictated by the steric and electronic interactions in the transition state.
1. Ligand Choice is Critical:
Cause: The ligand bound to the palladium center plays a crucial role in creating a chiral environment that can favor the formation of one diastereomer over another.[5] The size and electronic properties of the ligand directly influence the geometry of the catalytic complex and the approach of the substrates.[9]
Solution:
Ligand Screening: This is often the most effective strategy. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric bulk and electronic properties. Bulky ligands can create a more sterically hindered environment, which can enhance diastereoselectivity.[5]
Chiral Ligands for Enantioselectivity: If an enantioselective transformation is desired, the use of chiral ligands is necessary. This can also have a significant impact on diastereoselectivity.[10][11][12][13]
2. Reaction Temperature and Solvent Effects:
Cause: Lower reaction temperatures can sometimes lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. The solvent can also influence the conformational flexibility of the catalytic intermediates.
Solution:
Lower the Temperature: If your reaction proceeds at a reasonable rate at lower temperatures, this can be a simple way to improve the d.r.
Solvent Screening: Evaluate a range of solvents with varying polarities. Sometimes, a less coordinating solvent can lead to a more ordered transition state and higher selectivity.
3. Additives:
Cause: Certain additives can influence the aggregation state of the catalyst or interact with the substrates or intermediates to favor a specific transition state.
Solution:
Investigate Additives: In some palladium-catalyzed cyclopropanations, the addition of salts like LiCl has been shown to improve diastereoselectivity.[14][15]
Issue 3: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture, which is complicating purification and reducing the yield of my target molecule. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge in transition metal-catalyzed reactions. Understanding the potential side reactions is key to mitigating their formation.
1. [3+2] Cycloaddition:
Cause: Instead of the desired [2+1] cyclopropanation, the palladium carbene intermediate can sometimes act as a 1,3-dipole and undergo a [3+2] cycloaddition with the maleimide, leading to the formation of a five-membered ring.[5][10][12][13][16]
Solution:
Catalyst and Ligand Tuning: The choice of the palladium catalyst and ligands can influence the reaction pathway. Some catalytic systems are specifically designed to promote [3+2] cycloadditions, so avoiding these conditions is crucial if cyclopropanation is the desired outcome.[5] Experiment with different ligands to favor the [2+1] pathway.
2. C-H Insertion:
Cause: The highly reactive palladium carbene intermediate can insert into C-H bonds of the substrate or solvent instead of adding across the double bond.[5]
Solution:
Solvent Choice: Avoid solvents with weak C-H bonds if C-H insertion is a problem.
Substrate Design: If intramolecular C-H insertion is occurring, modifying the substrate to block or disfavor this pathway may be necessary.
3. Dimerization of the Carbene Source:
Cause: If a diazo compound is used as the carbene precursor, it can dimerize to form alkenes (e.g., diethyl maleate/fumarate from ethyl diazoacetate).[5] This is more likely at higher concentrations of the diazo compound.
Solution:
Slow Addition: Add the diazo compound slowly to the reaction mixture using a syringe pump. This will keep the instantaneous concentration of the diazo compound low and favor its reaction with the catalyst and maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed cyclopropanation?
A1: While several mechanistic pathways can be operative depending on the specific substrates and catalysts, a common mechanism involves the formation of a palladium-carbene intermediate.[17] The reaction of a diazo compound with a palladium catalyst can generate this intermediate, which then undergoes a concerted addition to the alkene of the maleimide to form the cyclopropane ring.[17] Alternatively, pathways involving oxidative addition, alkene insertion, and reductive elimination have also been proposed, particularly in non-carbene-based methods.[1] A simplified catalytic cycle is depicted below.
Caption: A simplified catalytic cycle for palladium-catalyzed cyclopropanation.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is highly dependent on the specific substrates and desired outcome. There is no universally superior combination.
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) precatalysts.[4] The choice can influence the ease of formation of the active catalytic species.[4]
Ligands: A wide variety of phosphine and NHC ligands are available. For initial screening, consider ligands with varying steric bulk (e.g., PPh₃ vs. P(t-Bu)₃) and electronic properties. Biarylphosphine ligands are often robust and less sensitive to the palladium source.[4]
Q3: My reaction is very sensitive to air and moisture. What are the best practices for setting up the reaction?
A3: Strict adherence to air- and moisture-free techniques is crucial for the success of many palladium-catalyzed reactions.[3]
Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.
Inert Atmosphere: Use a Schlenk line or a glovebox to set up the reaction. If using a Schlenk line, perform at least three vacuum-backfill cycles to ensure the removal of air.
Reagent Handling: Add solvents and liquid reagents via syringe. Add solid reagents under a positive pressure of inert gas.
Q4: I am observing a black precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate is a strong indication of catalyst decomposition to form "palladium black," which is an inactive, aggregated form of metallic palladium.[3] This is a common cause of stalled reactions. To mitigate this, you can try:
Improving Ligand Stability: Choose a more robust ligand that can better stabilize the palladium center.
Lowering the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.
Ensuring an Inert Atmosphere: Oxygen can promote the formation of palladium black.[3]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclopropanation of a Maleimide with a Diazo Compound
This is a general guideline and may require optimization for your specific substrates.
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the maleimide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-10 mol%), and the ligand (e.g., a phosphine ligand, 4-20 mol%).
Inert Atmosphere: Seal the flask with a septum and perform three vacuum-backfill cycles with argon or nitrogen.
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
Diazo Compound Addition: In a separate oven-dried flask, prepare a solution of the diazo compound (1.1-1.5 equiv.) in the same anhydrous, degassed solvent. Add this solution to the reaction mixture dropwise over several hours using a syringe pump.
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates.[1][2][3][4] Its rigid, three-dimensional struc...
Author: BenchChem Technical Support Team. Date: April 2026
The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates.[1][2][3][4] Its rigid, three-dimensional structure provides a unique conformational constraint that is often beneficial for binding to biological targets.[5] However, the stereoselective synthesis of this bicyclic system presents a number of challenges for researchers in drug development. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this important structural motif.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.
Question 1: My cyclopropanation reaction is resulting in a low yield of the desired 3-azabicyclo[3.1.0]hexane product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in cyclopropanation reactions for the synthesis of 3-azabicyclo[3.1.0]hexanes can stem from several factors, primarily related to the stability of the carbene or carbenoid intermediate, substrate reactivity, and reaction conditions.
Carbene/Carbenoid Stability and Side Reactions: The carbene or metal-carbenoid species generated, typically from a diazo compound, is highly reactive.[6] If not efficiently trapped by the alkene, it can undergo side reactions such as dimerization to form an alkene, or insertion into solvent or other C-H bonds.
Troubleshooting:
Slow Addition of Diazo Compound: A slow, continuous addition of the diazo compound to the reaction mixture containing the catalyst and the alkene substrate can maintain a low concentration of the reactive intermediate, minimizing side reactions.[7]
Catalyst Choice: The choice of metal catalyst is crucial. Dirhodium(II) catalysts, for instance, are highly effective for cyclopropanation with ethyl diazoacetate.[7][8] For other systems, palladium or copper catalysts might be more suitable.[1][9][10] It is important to screen different catalysts to find the optimal one for your specific substrate.
Solvent Selection: The solvent should be inert to the carbene intermediate. Non-coordinating, aprotic solvents are generally preferred.
Substrate Reactivity: The electronic nature of the alkene in the pyrroline or maleimide precursor can influence its reactivity towards the electrophilic carbene. Electron-rich alkenes are generally more reactive.
Troubleshooting:
Protecting Group Modification: The choice of the nitrogen protecting group on the pyrrolidine ring can modulate the electron density of the double bond. An electron-donating group can enhance reactivity.
Reaction Conditions: Temperature and catalyst loading can significantly impact the reaction outcome.
Troubleshooting:
Temperature Optimization: While some reactions proceed well at room temperature, others may require heating to facilitate the reaction or cooling to suppress side reactions.[5] A systematic temperature screen is recommended.
Catalyst Loading: While higher catalyst loadings can sometimes improve conversion, they can also lead to more side products. It is advisable to start with a low catalyst loading and incrementally increase it if necessary.[7][8]
Question 2: I am observing poor diastereoselectivity in my synthesis, obtaining a mixture of exo and endo isomers. How can I control the stereochemical outcome?
Answer:
Controlling the diastereoselectivity in the formation of the 3-azabicyclo[3.1.0]hexane system is a common challenge. The relative orientation of the newly formed cyclopropane ring with respect to the five-membered ring can be influenced by several factors.
Steric Hindrance: The approach of the carbene to the double bond is often directed by steric hindrance from the substituents on the pyrrolidine ring.
Troubleshooting:
Bulky Protecting Groups: The use of a bulky protecting group on the nitrogen atom can favor the formation of the less sterically hindered isomer.
Substrate Design: Modifying the substituents on the alkene can also influence the facial selectivity of the cyclopropanation.
Catalyst Control: The ligand environment around the metal center of the catalyst plays a critical role in dictating the stereochemical outcome.
Troubleshooting:
Chiral Ligands: For enantioselective synthesis, the use of a chiral catalyst is essential. Even for diastereoselectivity control in achiral systems, the choice of achiral ligands on the metal can influence the exo/endo ratio. For example, in dirhodium(II)-catalyzed cyclopropanations, different carboxylate ligands can favor the formation of one diastereomer over the other.[7]
Catalyst Screening: A thorough screening of different catalysts and ligands is often necessary to achieve high diastereoselectivity.
Reaction Conditions:
Troubleshooting:
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Experimenting with a range of solvents is recommended.
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.
Question 3: My attempts at an enantioselective synthesis are resulting in low enantiomeric excess (ee). What strategies can I employ to improve the enantioselectivity?
Answer:
Achieving high enantioselectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes requires careful selection of the chiral source and optimization of reaction parameters.
Chiral Catalyst Performance: The effectiveness of the chiral catalyst is paramount.
Troubleshooting:
Ligand Design: The chiral ligand used in conjunction with the metal catalyst (e.g., copper or rhodium) is the primary determinant of enantioselectivity. The ligand should create a well-defined chiral pocket around the metal center to effectively discriminate between the two prochiral faces of the alkene. A variety of chiral ligands, such as those based on bis(oxazoline) (BOX) or phosphine ligands, have been successfully employed.[1]
Catalyst Loading and Purity: Ensure the catalyst is of high purity and use the optimal loading. In some cases, catalyst deactivation can lead to a decrease in enantioselectivity over the course of the reaction.
Chiral Auxiliaries: An alternative to a chiral catalyst is the use of a chiral auxiliary attached to the substrate.
Troubleshooting:
Auxiliary Selection: The chiral auxiliary should be chosen to effectively direct the approach of the reagent to one face of the molecule. After the reaction, the auxiliary must be cleavable without racemization of the product.
Reaction Conditions:
Troubleshooting:
Temperature: Lowering the reaction temperature is often a key strategy to improve enantioselectivity, as it amplifies the small energy differences between the diastereomeric transition states.
Solvent: The solvent can have a significant impact on the conformation of the catalyst-substrate complex and thus on the enantioselectivity. A screen of different solvents is highly recommended.
Additives: In some cases, the addition of Lewis acids or bases can influence the catalytic cycle and improve enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to stereoselectively prepare 3-azabicyclo[3.1.0]hexane derivatives?
A1: Several powerful strategies have been developed. The most prominent include:
Transition-Metal-Catalyzed Cyclopropanation: This is a widely used method involving the reaction of an alkene (typically a protected 2,5-dihydropyrrole or a maleimide derivative) with a diazo compound in the presence of a metal catalyst.[7][8][11] Rhodium, copper, and palladium catalysts are commonly employed.[1][7][9][10] Stereoselectivity is controlled by the choice of catalyst and chiral ligands.
Intramolecular Cyclization: These methods involve the formation of the cyclopropane ring from a suitably functionalized acyclic or cyclic precursor. Examples include palladium-catalyzed cyclopropanation of allenenes and radical cyclizations.[10][12]
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes, often catalyzed by copper complexes, can provide highly substituted 3-azabicyclo[3.1.0]hexane derivatives with excellent stereocontrol.[1]
Q2: How can I purify 3-azabicyclo[3.1.0]hexane derivatives, especially when dealing with diastereomers?
A2: Purification can be challenging due to the similar physical properties of the diastereomers.
Chromatography: Silica gel column chromatography is the most common method for separating diastereomers.[9] Careful selection of the eluent system is crucial. Sometimes, multiple chromatographic steps or the use of a different stationary phase (e.g., alumina) may be necessary.
Crystallization: If the product is a solid, fractional crystallization can be a very effective method for separating diastereomers, often providing material of high purity.
Derivatization: In some cases, it may be advantageous to derivatize the mixture of diastereomers to facilitate separation. After separation, the original functionality can be regenerated.
Q3: Are there any specific safety precautions I should take when working with diazo compounds for cyclopropanation reactions?
A3: Yes, diazo compounds are energetic and potentially explosive, especially in concentrated form. They should be handled with extreme care in a well-ventilated fume hood. It is recommended to:
Use a blast shield.
Avoid using ground-glass joints and scratching the flask, as friction can initiate decomposition.
Keep the temperature of the reaction mixture well-controlled.
Prepare and use the diazo compound in solution and avoid isolating it in a neat form whenever possible.
Experimental Protocols and Data
Table 1: Comparison of Catalytic Systems for the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
This protocol is adapted from the work of Davies and co-workers for the synthesis of exo-3-azabicyclo[3.1.0]hexane-6-carboxylates.[7]
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).
Slow Addition: A solution of ethyl diazoacetate (1.1 mmol) in the same solvent is added slowly to the reaction mixture at a controlled temperature (e.g., 25 °C) over a period of several hours using a syringe pump.
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
Purification: The crude product is purified by silica gel column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Visualizations
Diagram 1: General Strategies for 3-Azabicyclo[3.1.0]hexane Synthesis
Caption: Key synthetic routes to the 3-azabicyclo[3.1.0]hexane core.
Diagram 2: Troubleshooting Flowchart for Low Yield in Cyclopropanation
Caption: A decision tree for troubleshooting low yields in cyclopropanation reactions.
Technical Support Center: Purification of (1R,5S)-3-azabicyclo[3.1.0]hexane Derivatives
From the desk of the Senior Application Scientist Welcome to the technical support center for the purification of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives. This valuable chiral scaffold is a cornerstone in the devel...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the purification of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives. This valuable chiral scaffold is a cornerstone in the development of numerous therapeutic agents, and its purity is paramount to successful research and development.[1][2][3] The unique strained bicyclic structure and the presence of a basic nitrogen atom present specific, yet manageable, purification challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for 3-azabicyclo[3.1.0]hexane derivatives?
The purification strategy is dictated by two main factors: the nature of the impurities and whether the nitrogen at the 3-position is protected (e.g., with a Boc group) or is a free base. The three most common techniques are:
Silica Gel Flash Chromatography: This is the workhorse method, especially for Boc-protected derivatives, which are less polar and behave well on silica. For free bases, modifications are necessary to prevent peak tailing.
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the basic amine derivatives from non-basic or acidic impurities.[4][5][6] It relies on partitioning the compound between an organic solvent and an aqueous acid, where the protonated amine becomes water-soluble.
Crystallization / Diastereomeric Salt Resolution: For obtaining high-purity material or for separating enantiomers/diastereomers, crystallization is ideal. In cases of a racemic mixture, forming a diastereomeric salt with a chiral acid can allow for the selective crystallization of one diastereomer.[7][8]
Q2: How does a tert-butyloxycarbonyl (Boc) protecting group fundamentally change the purification approach?
The Boc group has a profound impact on the molecule's properties and, consequently, its purification:
Masks Basicity: The Boc group converts the basic secondary amine into a neutral carbamate.[9][10] This eliminates the need for basic modifiers in chromatography and prevents the compound from dissolving in aqueous acid during extractions.
Decreases Polarity: The large, non-polar tert-butyl group significantly reduces the molecule's polarity. This makes it highly suitable for normal-phase chromatography on silica gel, typically eluting with solvent systems like ethyl acetate/heptane or dichloromethane/methanol.
Enhances Stability: Protected derivatives are generally more stable solids and often easier to crystallize than their corresponding free-base salts.[11]
Essentially, a Boc-protected derivative can be treated like a typical, neutral organic compound, simplifying its purification considerably.
Q3: My target is the free amine. What is the most critical factor to control during its purification?
pH control is absolutely critical. The nitrogen atom in the 3-azabicyclo[3.1.0]hexane core is basic and will be protonated at acidic or even neutral pH. This conversion to an ammonium salt dramatically increases its polarity and water solubility.
During Extraction: You must use a basic solution (e.g., aq. NaOH, K₂CO₃) to bring the aqueous layer to a pH > 10 to ensure the amine is in its neutral, free-base form before extracting it into an organic solvent.[4]
During Chromatography: The free amine can interact strongly with acidic silanol groups on the surface of silica gel, leading to severe peak tailing or even irreversible binding. This must be suppressed with a basic modifier in the mobile phase.
Purification Strategy Selection
The choice of purification method depends on the state of the amine (protected vs. free base) and the nature of the impurities. The following workflow provides a general decision-making process.
Caption: Decision workflow for purifying 3-azabicyclo[3.1.0]hexane derivatives.
Troubleshooting Guide
Problem 1: Severe peak tailing or loss of product during silica gel chromatography of the free amine.
Symptom: On TLC or during column chromatography, the product spot/peak is elongated and does not return to the baseline sharply. Final recovery is low.
Causality: The basic nitrogen of your free amine is interacting ionically with acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents clean elution.[12]
Solutions:
Add a Basic Modifier: This is the most common and effective solution. The modifier competes with your product for the acidic sites on the silica.
Method A: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., 90:9:1 DCM/MeOH/Et₃N).
Method B: Use a stronger base like ammonium hydroxide (NH₄OH). Prepare a stock solution of 10% NH₄OH in Methanol and use this as the polar component of your mobile phase (e.g., 95:5 DCM/[10% NH₄OH in MeOH]).
Use a Different Stationary Phase: If tailing persists, consider using a less acidic support like neutral alumina or a deactivated silica gel.
Switch to Reversed-Phase: In some cases, reversed-phase chromatography (C18) with a buffered mobile phase (e.g., acetonitrile/water with ammonium bicarbonate) can provide excellent separation for polar, basic compounds.
Problem 2: My product "oiled out" or formed a gum during crystallization instead of a solid.
Symptom: After adding an anti-solvent or cooling the solution, a viscous liquid or sticky solid separates instead of fine, filterable crystals.
Causality: This typically happens when the supersaturation point is reached too quickly or when impurities are present that inhibit the formation of an ordered crystal lattice. Residual solvent can also act as an impurity.
Solutions:
Check Purity: Ensure the material you are trying to crystallize is reasonably pure (>90%). An initial chromatographic step may be necessary.
Slow Down Crystallization:
Slow Cooling: If cooling, reduce the temperature gradually. Place the flask in a warm water bath and allow it to cool to room temperature overnight, then transfer to a refrigerator.
Vapor Diffusion: Dissolve your product in a small amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The anti-solvent will slowly diffuse into your product solution, inducing gradual crystallization.
Use a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution to initiate nucleation.
Solvent Selection: Experiment with different solvent/anti-solvent pairs. A comprehensive solvent screen is often required for difficult-to-crystallize compounds.
Problem 3: I am struggling to separate the desired exo isomer from the endo diastereomer.
Symptom: ¹H NMR and LC-MS analysis show a mixture of two diastereomers that co-elute during chromatography.
Causality: Exo and endo isomers of the rigid 3-azabicyclo[3.1.0]hexane scaffold can have very similar polarities, making them difficult to separate by standard chromatography. One study highlights that the choice of catalyst during synthesis can selectively favor one isomer, but purification of mixtures is a common challenge.[13]
Solutions:
Optimize Chromatography:
High-Performance Flash Chromatography: Use a high-resolution silica column with a shallower gradient to maximize separation.
Solvent System Screening: Small changes in solvent can alter selectivity. Try ternary systems (e.g., Heptane/EtOAc/DCM) or switch solvent classes entirely (e.g., from esters/alkanes to ethers/alcohols).
Diastereomeric Salt Resolution: If the compounds are free amines, this is a powerful classical technique.
React the mixture of diastereomers with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid) in a suitable solvent.[8][14]
The two resulting diastereomeric salts will have different physical properties, including solubility. One salt will often crystallize preferentially from the solution.
After isolating the pure diastereomeric salt by filtration, the salt is broken by treatment with a base to regenerate the single, pure amine diastereomer.
Preparative Chiral HPLC/SFC: While more resource-intensive, preparative chiral chromatography (often Supercritical Fluid Chromatography, SFC) can provide excellent separation of stereoisomers when other methods fail.
Key Experimental Protocols
Protocol 1: General Purification of a Boc-Protected Derivative by Flash Chromatography
This protocol assumes a Boc-protected 3-azabicyclo[3.1.0]hexane derivative with moderately non-polar impurities.
TLC Analysis:
Dissolve a small sample of the crude material in dichloromethane (DCM).
Spot on a silica TLC plate and develop in various ratios of ethyl acetate (EtOAc) and heptane (e.g., 1:4, 1:2, 1:1 EtOAc/Heptane).
Visualize under UV light and/or by staining (e.g., with potassium permanganate).
Select a solvent system that gives your product an Rf value of ~0.25-0.35.
Column Packing:
Dry-pack a flash column with silica gel appropriate for your scale.
Wet the silica with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Heptane).
Sample Loading:
Dissolve the crude product in a minimal amount of DCM.
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").
Carefully add the dry-loaded sample to the top of the packed column.
Elution:
Begin eluting with the low-polarity mobile phase.
Gradually increase the polarity (the percentage of EtOAc) based on your TLC analysis.
Collect fractions and monitor by TLC to identify those containing the pure product.
Isolation:
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification of a Free-Base Derivative via Acid-Base Extraction
This protocol is designed to separate a basic free-amine product from neutral or acidic organic impurities.[6][15]
Caption: Workflow for purification of a basic amine via acid-base extraction.
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously. Allow the layers to separate. The protonated amine product will move to the aqueous layer, while neutral impurities remain in the organic layer.[4]
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded or processed separately.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate until the pH is strongly basic (pH > 10, check with pH paper). This deprotonates the amine, converting it back to its neutral, water-insoluble form. You may see the product precipitate or form an oil.
Final Extraction: Add a fresh portion of organic solvent (e.g., EtOAc) to the basified aqueous solution and shake. The neutral amine product will now be extracted back into the organic layer.
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
References
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society.
4.8: Acid-Base Extraction. Chemistry LibreTexts.
Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization.
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
Troubleshooting LC, basics. Chromedia.
Acid–base extraction. Wikipedia.
Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
Synthesis of 3-azabicyclo[3.1.0]hexanes. A review | Request PDF.
The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. Benchchem.
Chiral resolution. Wikipedia.
HPLC Troubleshooting Guide. MilliporeSigma.
HPLC Troubleshooting Guide. Sigma-Aldrich.
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF.
GC Column Troubleshooting Guide. Phenomenex.
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
Dual protection of amino functions involving Boc. RSC Publishing.
Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane.
Boc Protecting Group for Amines. Chemistry Steps.
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
Technical Support Center: Optimizing Azomethine Ylide Cycloadditions
Welcome to the technical support center for azomethine ylide [3+2] cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this powerful reaction to cons...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for azomethine ylide [3+2] cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this powerful reaction to construct pyrrolidine scaffolds. As a cornerstone for building molecular complexity, the 1,3-dipolar cycloaddition of azomethine ylides can generate multiple stereocenters in a single, atom-economical step.[1][2][3] However, its success is highly dependent on finely-tuned reaction conditions.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.
This section addresses the most common initial hurdles in setting up and running azomethine ylide cycloadditions.
Q1: My reaction has a very low yield or is not proceeding at all. What are the first parameters I should investigate?
A1: When faced with low or no conversion, a systematic check of the fundamental reaction components is the most effective approach.
Ylide Generation Confirmation: The primary suspect is often the in situ generation of the azomethine ylide itself.[4][5] Many ylides are transient species and must be generated and trapped efficiently.[6]
Precursor Purity: For ylides generated from α-amino acids/esters and aldehydes, ensure the purity of both starting materials. The decarboxylative condensation is a common and effective method, but impurities can stall the reaction.[7][8]
Base/Catalyst Activity: If using a metal catalyst and a base, verify the quality and activity of both. For instance, some copper(I) sources are sensitive to oxidation. Ensure bases like DBU or triethylamine are fresh and anhydrous.
Solvent & Atmosphere: Ensure you are using an appropriate anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen), especially when using air-sensitive catalysts or reagents.
Reaction Conditions:
Temperature: Many cycloadditions require thermal activation. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 40-80°C) may be necessary.[9] Conversely, for highly reactive, unstable ylides, decomposition might occur at elevated temperatures, necessitating lower temperatures.[10]
Concentration: If the reaction is slow, increasing the concentration of the reactants can improve the rate.
Dipolarophile Reactivity: The electronic nature of your dipolarophile is critical. Electron-deficient alkenes are the most common and reactive partners for the typically HOMO-controlled (dipole) reaction.[5][11] If you are using an electron-neutral or electron-rich alkene, the reaction may be inherently slow and require more forcing conditions or a specific catalytic system designed for such substrates.[8]
Q2: How do I choose the optimal method for generating my azomethine ylide?
A2: The choice of generation method depends on the desired ylide structure (stabilized vs. non-stabilized) and the available precursors.
Decarboxylative Condensation: This is one of the most common methods, involving the reaction of an α-amino acid with an aldehyde.[5][8] It is highly effective for generating non-stabilized ylides and avoids the incorporation of a stabilizing group (like an ester) into the final product.
Condensation of α-Amino Esters: Reacting an α-amino ester (e.g., ethyl glycinate) with an aldehyde in the presence of a base is a classic method for generating stabilized ylides.[8] This is often coupled with Lewis acid catalysis.[12]
Thermal/Photochemical Ring-Opening of Aziridines: This method provides excellent stereochemical control, as the stereochemistry of the aziridine can be transferred to the ylide and subsequently the product.[5][13] The reaction involves a conrotatory or disrotatory electrocyclic ring-opening to form the ylide, which is then trapped by a dipolarophile.[14]
Deprotonation of Iminium Salts: Pre-formed or in situ generated iminium salts can be deprotonated with a suitable base to yield the azomethine ylide. The acidity of the α-proton is a key factor, often requiring an adjacent electron-withdrawing group for facile deprotonation.[15][16]
Achieving high stereoselectivity is often the primary goal of these reactions. This section delves into the nuanced factors controlling diastereoselectivity and enantioselectivity.
Q3: I am getting a mixture of diastereomers (e.g., endo/exo). How can I improve the diastereoselectivity?
A3: Diastereoselectivity in [3+2] cycloadditions is governed by the transition state energetics. The endo product is often favored due to secondary orbital interactions, similar to the Diels-Alder reaction, but this is not always the case.[5][8]
Catalyst System: The choice of metal and ligand is paramount. The coordination of the catalyst to the azomethine ylide and/or the dipolarophile creates a rigid, chiral environment that can strongly favor one transition state over another.
Lewis Acid Catalysis: Metal salts like Ag(I), Cu(I), and Zn(II) are frequently used.[12][17][18] The ligand's steric and electronic properties are critical. For example, bulky ligands can block one face of the dipole-dipolarophile complex, forcing the reaction through a specific pathway.
Screening: A systematic screen of different metal/ligand combinations is often the most practical approach.
Temperature: Lowering the reaction temperature generally enhances selectivity. Reactions that are only moderately selective at room temperature can often show significant improvements at 0°C, -20°C, or even -78°C.[10] This is because the energy difference between the competing transition states becomes more significant relative to the available thermal energy (kT).
Solvent: The solvent can influence transition state stability through polarity and coordinating ability. While less predictable than temperature or catalyst effects, screening solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, Et₂O) can sometimes improve diastereomeric ratios.[12]
Ylide Geometry: The geometry of the azomethine ylide itself (W-shaped, S-shaped, or U-shaped) influences the stereochemical outcome.[5][8] The method of ylide generation and the substituents on the ylide can affect which geometry is favored, thereby influencing the final product stereochemistry.
Caption: A decision-making workflow for improving diastereoselectivity.
Q4: My enantioselectivity (ee) is poor. What are the most critical factors for achieving high enantiocontrol?
A4: High enantioselectivity is almost exclusively achieved through catalysis, using a chiral catalyst to create an asymmetric reaction environment.
The Chiral Ligand: This is the single most important factor. The development of novel chiral ligands has been the driving force behind advances in asymmetric azomethine ylide cycloadditions.
Well-Established Ligands: Families like Taniaphos, Phosferrox, and BOX ligands have proven effective with various metal centers (Cu, Ag, Zn).[1][17][18] More recent innovations like "ClickFerrophos" have also shown excellent results.[10]
Ligand/Metal Ratio: This ratio can be critical. A non-linear effect has been observed where deviating from a 1:1 ligand-to-metal ratio can drastically decrease enantioselectivity.[1][2] It is crucial to maintain the optimized stoichiometry.
The Metal Precursor: The choice of metal salt and its counter-ion can influence catalytic activity and selectivity. Common precursors include Cu(CH₃CN)₄ClO₄, CuOAc, and AgOAc.[1][10][17] It is advisable to test several precursors with your chosen ligand.
Base: In reactions requiring a base for ylide generation, the nature of the base (e.g., DBU, Cs₂CO₃, Et₃N) can impact the enantioselectivity. The base can interact with the catalyst or influence the rate of ylide formation versus cycloaddition.[1][2]
Technical Support Center: Peroxide-Free Lactam Oxidation at Scale
Welcome to the Process Chemistry Support Portal. This knowledge base is engineered for researchers, scientists, and drug development professionals scaling up lactam α-oxidation workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Portal. This knowledge base is engineered for researchers, scientists, and drug development professionals scaling up lactam α-oxidation workflows. Here, we address the critical transition away from hazardous peroxides toward inherently safer, scalable, and highly selective methodologies.
Module 1: Process Strategy & FAQs
Q: Why is the industry moving away from bis(trimethylsilyl)peroxide (BTSP) and tert-butyl hydroperoxide (TBHP) for lactam α-oxidation?A: While BTSP and TBHP are highly effective for the α-oxidation of lactams to alcohols or diones, they present severe thermal runaway hazards on multigram or decagram scales. TBHP, for instance, has a dangerously low exothermic onset temperature of 69.5 °C and is highly sensitive to trace metal impurities[1]. Furthermore, sourcing large quantities of BTSP is often restricted by local safety regulations and shipping embargoes, making it unviable for late-stage drug development.
Q: What are the most reliable, scalable alternatives to peroxide-mediated C–H oxidation of lactams?A: Our field-proven alternatives fall into two primary categories:
Chemical Oxidation via Thioketal Intermediates: A two-step sequence where the lactam enolate is trapped with S-methyl methanethiosulfonate, followed by oxidative hydrolysis using phenyliodine bis(trifluoroacetate) (PIFA) in aqueous conditions.
Electrochemical Anodic Oxidation (Shono Oxidation): A traceless, reagent-free approach where the lactam is oxidized at an anode in the presence of an alcohol (e.g., methanol) to yield an α-alkoxy lactam, which can be subsequently hydrolyzed[2].
Module 2: Troubleshooting Guide for Non-Peroxide Workflows
Issue 1: Low conversion during PIFA-mediated oxidation of the α-thioketal lactam.
Root Cause: PIFA requires water to effectively hydrolyze the activated sulfur species into the corresponding dione or α-hydroxy lactam. If the solvent system is too anhydrous, the reaction stalls at the activated iodonium intermediate.
Resolution: Ensure the solvent mixture contains at least 10–20% v/v water (e.g., CH₃CN/H₂O or THF/H₂O).
Pro-Tip: Monitor the pH. PIFA releases trifluoroacetic acid (TFA) as a byproduct, which can degrade acid-sensitive substrates. If degradation is observed, buffer the system with sodium bicarbonate.
Issue 2: Poor regioselectivity or over-oxidation in electrochemical lactam α-methoxylation.
Root Cause: In Shono-type oxidations, the oxidation position depends heavily on the lactam ring size and N-alkyl substituents. While five- and six-membered rings selectively oxidize at the α-carbon adjacent to the nitrogen, excessive current density can lead to ring-opening or over-oxidation to the imide[2].
Resolution: Switch from galvanostatic (constant current) to potentiostatic (constant voltage) electrolysis. Determine the exact oxidation potential of your specific lactam using cyclic voltammetry (CV) beforehand, and set the working electrode potential just above this value (typically +1.2 to +1.8 V vs Ag/AgCl) to prevent over-oxidation.
This protocol replaces hazardous BTSP with a hypervalent iodine-mediated oxidative hydrolysis.
Self-Validation Check: Monitor the disappearance of the enolate via an inline IR probe (shift in carbonyl stretch) or quench a 0.1 mL aliquot in D₂O to confirm >95% deuterium incorporation at the α-position via ¹H-NMR before adding the sulfenylating agent.
Step 1: Enolate Formation & Sulfenylation
Charge a dry reactor with the starting lactam (1.0 equiv) and anhydrous THF (10 mL/g). Cool to -78 °C under nitrogen.
Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes.
Causality Note: The strong base at cryogenic temperatures prevents competitive self-condensation of the lactam.
Add S-methyl methanethiosulfonate (1.2 equiv). Allow the reaction to warm to room temperature over 2 hours.
Causality Note: This reagent is chosen over elemental sulfur or disulfides because its highly polarized S-S bond ensures rapid, irreversible electrophilic trapping of the enolate, maximizing yield.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the α-thioketal intermediate.
Step 2: Oxidative Hydrolysis
Dissolve the crude α-thioketal in a 4:1 mixture of CH₃CN and H₂O (15 mL/g).
Cool to 0 °C and add PIFA (1.5 equiv) in portions. Stir for 1-2 hours.
Causality Note: PIFA activates the sulfur moiety, making the α-carbon highly electrophilic. The mandatory presence of water immediately traps this intermediate to form the stable dione or hydroxylactam.
Quench with saturated aqueous NaHCO₃ to neutralize the released TFA. Extract, dry, and purify via crystallization.
This protocol utilizes electricity as a traceless oxidant to generate an N-acyliminium ion[2].
Self-Validation Check: Continuously monitor the cell voltage. Under constant current conditions, a sudden voltage spike indicates electrode passivation (polymer fouling). If this occurs, trigger a brief polarity reversal cycle to clean the electrode surface before resuming.
Electrolyte Preparation: Dissolve the lactam (0.1 M) and a supporting electrolyte (e.g., Et₄NBF₄, 0.05 M) in anhydrous methanol.
Cell Setup: Use a microfluidic electrochemical flow cell equipped with a graphite anode and a stainless-steel cathode.
Electrolysis: Set the flow rate to achieve a residence time of 5-10 minutes. Apply a constant current corresponding to 2.2 F/mol (Faradays per mole) of the lactam.
Causality Note: The anode removes an electron from the nitrogen lone pair, generating a radical cation. Loss of a proton and a second electron yields an N-acyliminium ion. By keeping the lactam concentration relatively low, this highly reactive intermediate is immediately intercepted by the methanol solvent before it can undergo deleterious dimerization[2].
Isolation: Concentrate the methanolic effluent, partition between water and dichloromethane, and evaporate the organic layer to yield the α-methoxy lactam.
Module 5: Mechanistic Workflows
Fig 1: Peroxide-free α-oxidation pathway via sulfenylation and hypervalent iodine (PIFA).
Fig 2: Electrochemical Shono oxidation mechanism generating an α-methoxy lactam without peroxides.
References
Crawford, J. J., et al. "Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation." Synthesis (Thieme Connect), 2020.
"Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules (NIH PMC), 2023. 2
"Continuous Production of Anhydrous tert-Butyl Hydroperoxide in Nonane Using Membrane Pervaporation and Its Application in Flow Oxidation of a γ-Butyrolactam." Organic Process Research & Development (ACS Publications), 2018.1
Validating the Absolute Configuration of (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane: A Comparative Analytical Guide
Executive Summary & Pharmacological Context The compound (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a rigid, chiral bicyclic molecule that serves as a critical scaffold in the development of . The...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The compound (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a rigid, chiral bicyclic molecule that serves as a critical scaffold in the development of . The cis-fusion of the cyclopropane and pyrrolidine rings restricts the molecule to two possible relative configurations, making the determination of its absolute configuration—specifically distinguishing the (1S,5R) eutomer from the (1R,5S) distomer—paramount.
The spatial orientation of the 4-(trifluoromethyl)phenyl group dictates the molecule's binding affinity to the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. Because enantiomers can exhibit drastically different pharmacodynamic profiles, robust validation of the absolute configuration is a regulatory and scientific necessity.
Pharmacological signaling impact of the (1S,5R) enantiomer via triple reuptake inhibition.
Comparative Analysis of Analytical Techniques
To objectively validate the absolute configuration of this specific azabicyclo[3.1.0]hexane derivative, researchers must choose between several advanced analytical techniques. Each method balances sample requirements, computational cost, and definitive accuracy.
Considered the gold standard, X-ray crystallography relies on the anomalous scattering of heavy atoms to determine absolute stereochemistry via the Flack parameter. Because the parent molecule lacks a sufficiently heavy atom (fluorine and nitrogen are too light for reliable anomalous dispersion with standard Mo Kα radiation), the secondary amine must be protonated to form a hydrochloride or hydrobromide salt.
Causality Insight: The introduction of the chloride/bromide ion provides the necessary electron density to induce measurable phase shifts in the diffracted X-rays, allowing for an unambiguous assignment.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. It is exceptionally well-suited for . By comparing the experimental VCD spectrum to a spectrum simulated via Density Functional Theory (DFT), the absolute configuration can be assigned without the need for crystallization.
Causality Insight: The highly strained cyclopropane-pyrrolidine core produces distinct, rigid vibrational modes in the 1200–1000 cm⁻¹ fingerprint region, making the VCD signature highly sensitive to the (1S,5R) stereocenter.
Electronic Circular Dichroism (ECD)
ECD relies on the UV-Vis absorption of chromophores. While faster than VCD, ECD is less reliable for this specific molecule. The 4-(trifluoromethyl)phenyl group can freely rotate around the C1-C(aryl) bond in solution.
Causality Insight: This rotation creates multiple low-energy conformers. Because ECD signals are highly sensitive to the spatial relationship between the chromophore and the chiral center, the Boltzmann-averaged theoretical ECD spectrum can become convoluted, leading to lower confidence assignments compared to VCD.
Chiral Derivatization NMR (Mosher’s Method)
This technique involves reacting the secondary amine at position 3 with a chiral derivatizing agent, such as (R)- and (S)-Mosher's acid chloride (MTPA-Cl), to form diastereomers.
Causality Insight: The anisotropic shielding effect of the MTPA phenyl ring causes predictable upfield or downfield chemical shifts in the protons of the azabicyclo[3.1.0]hexane core, allowing for empirical deduction of the stereocenter.
Quantitative Data & Performance Comparison
Table 1: Methodological Performance Comparison
Analytical Method
Sample Requirement
Time to Result
Accuracy / Confidence
Primary Limitation
X-Ray (Anomalous)
1-5 mg (Single Crystal)
Days to Weeks
> 99% (Definitive)
Requires successful crystallization and a heavy atom counterion.
VCD + DFT
10-15 mg (Solution)
2-4 Days
> 98% (High)
Requires computationally intensive DFT modeling for CF₃ conformers.
ECD + TD-DFT
< 1 mg (Solution)
1-2 Days
~ 85% (Moderate)
Susceptible to errors from aryl ring rotational conformer averaging.
Chiral NMR
5-10 mg (Solution)
1-2 Days
~ 90% (High)
Requires chemical modification; steric hindrance can lower reaction yield.
Table 2: Representative Validation Metrics for (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Metric
Target Threshold for Validation
Representative Eutomer Data
Implication
Flack Parameter (X-ray)
~ 0.00 (ESU < 0.10)
0.02 (± 0.03)
Unambiguous (1S,5R) assignment.
Hooft Parameter (X-ray)
~ 0.00 (ESU < 0.10)
0.01 (± 0.02)
Rules out crystal twinning.
VCD Spectral Overlap (ESI)
> 0.80
0.89
High agreement with DFT model.
VCD Confidence Level
> 95%
99.4%
Definitive chiroptical match.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with internal controls to prevent false positives. Below are the optimized workflows for the two most robust methods: VCD and X-Ray Crystallography.
This protocol is self-validating by utilizing the racemate as an instrumental baseline.
Sample Preparation: Dissolve 15 mg of the enantiopure (1S,5R) sample in 150 µL of CDCl₃. Prepare an identical 15 mg sample of the racemic mixture.
Causality: CDCl₃ is chosen because it lacks strong IR absorbances in the critical 1500–900 cm⁻¹ fingerprint region, ensuring the solvent does not mask the solute's vibrational modes.
Spectral Acquisition: Acquire the IR and VCD spectra using a dual-PEM VCD spectrometer (resolution: 4 cm⁻¹, 8 hours collection time).
Self-Validation Step (Baseline Subtraction): Measure the racemate under identical conditions. Subtract the racemate VCD spectrum from the enantiomer spectrum.
Causality: A true racemate has a VCD signal of exactly zero. Any signal observed in the racemate is an artifact of linear birefringence or instrument cell stress. Subtracting this isolates the pure chiroptical response of the (1S,5R) isomer.
DFT Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory.
Causality: The B3LYP functional combined with a polarized triple-zeta basis set (6-311G(d,p)) accurately models the high ring strain of the cyclopropane-pyrrolidine fusion and properly accounts for the rotational barriers of the CF₃ group without excessive computational cost.
Comparison: Overlay the Boltzmann-averaged theoretical VCD spectrum of the (1S,5R) model with the artifact-corrected experimental spectrum. Calculate the Enantiomeric Similarity Index (ESI).
Protocol B: X-Ray Crystallography of the Hydrochloride Salt
This protocol is self-validating by employing Bayesian statistics (Hooft parameter) alongside the traditional Flack parameter.
Salt Formation: Dissolve the free base in diethyl ether and add 1.1 equivalents of 2M HCl in ether. Filter and dry the resulting precipitate.
Causality: The free base contains only C, H, N, and F, none of which provide sufficient anomalous dispersion. The chloride ion acts as the heavy atom necessary to break Friedel's law.
Crystallization: Dissolve the HCl salt in a minimum volume of hot isopropanol. Allow the solution to cool slowly to room temperature in a vibration-free environment, then diffuse with pentane over 48 hours.
Data Collection: Mount a single crystal on a diffractometer equipped with a Copper (Cu) Kα X-ray source (λ = 1.5418 Å) at 100 K.
Causality: Cu Kα radiation is strictly required over Mo Kα (λ = 0.7107 Å) because the longer wavelength of copper significantly enhances the anomalous scattering cross-section of the chloride ion, ensuring a statistically robust measurement.
Self-Validation Step (Parameter Calculation): Refine the structure and calculate the . Concurrently, calculate the Hooft parameter.
Causality: While the Flack parameter evaluates the absolute structure, it can be skewed by inversion twinning. The Hooft parameter applies Bayesian statistics to all Bijvoet pairs, providing an independent, self-validating check that the crystal is genuinely enantiopure and not a twinned artifact.
Decision Workflow Diagram
Decision workflow for validating the absolute configuration of the target molecule.
References
Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor...
Source: National Center for Biotechnology Information (PMC)
URL:[Link][1]
Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][2]
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy
Source: National Center for Biotechnology Information (PMC)
URL:[Link][3]
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?
Source: National Center for Biotechnology Information (PMC)
URL:[Link][4]
Selectivity of 3-Azabicyclo[3.1.0]hexane Inhibitors Against Related Proteases: A Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a cornerstone in the structur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a cornerstone in the structure-based design of modern protease inhibitors. Most notably, it serves as the critical P2-binding moiety in nirmatrelvir (PF-07321332), the active antiviral component of the breakthrough COVID-19 therapeutic, Paxlovid[1].
A persistent challenge in targeting viral cysteine proteases (such as the SARS-CoV-2 main protease, Mpro) is achieving high selectivity against the human host's endogenous protease network (e.g., caspases, cathepsins, and thrombin)[1]. Off-target inhibition of these host enzymes can lead to severe cellular toxicity, immunosuppression, and adverse clinical outcomes. This guide objectively compares the selectivity profile of 3-azabicyclo[3.1.0]hexane-based inhibitors against human proteases and provides a self-validating experimental framework for assessing these parameters in preclinical drug development.
Mechanistic Rationale for Selectivity
The remarkable selectivity of the 3-azabicyclo[3.1.0]hexane class is not accidental; it is driven by the unique structural topology of the viral Mpro compared to human proteases[2]. Mpro features a non-canonical catalytic dyad (Cys145-His41) and an absolute requirement for glutamine at the P1 position of its substrates—a preference that is notably absent in known human host proteases[3].
The rigid, conformationally restricted 3-azabicyclo[3.1.0]hexane ring is precisely engineered to occupy the hydrophobic P2 pocket of Mpro, mimicking a leucine sidechain while locking the molecule into a bioactive conformation[4]. When coupled with a reversible covalent nitrile warhead at P1, the inhibitor forms a highly specific thioimidate adduct with Cys145[5]. Host proteases, lacking this specific P1/P2 pocket geometry, experience severe steric clashes or unfavorable binding thermodynamics, rendering the inhibitor highly selective[1][6].
Structural basis of 3-azabicyclo[3.1.0]hexane selectivity for Mpro over host proteases.
Quantitative Selectivity Profile
To benchmark the performance of 3-azabicyclo[3.1.0]hexane inhibitors, we analyze the in vitro selectivity of nirmatrelvir against a broad panel of human cysteine, serine, and aspartyl proteases[1]. The data demonstrates an extraordinary therapeutic window, confirming that the scaffold does not induce broad-spectrum polypharmacology.
Table 1: In Vitro Selectivity Profile of Nirmatrelvir (PF-07321332)
Protease Enzyme
Classification
IC₅₀ (nM)
Fold Selectivity (vs. Target)
SARS-CoV-2 Mpro
Viral Cysteine
4.0
1x (Target)
Cathepsin K
Human Cysteine
231
~58x
Cathepsin B
Human Cysteine
>100,000
>25,000x
Cathepsin L
Human Cysteine
>100,000
>25,000x
Caspase 1
Human Cysteine
>10,000
>2,500x
Caspase 2
Human Cysteine
>10,000
>2,500x
Thrombin
Human Serine
>100,000
>25,000x
Chymotrypsin
Human Serine
>100,000
>25,000x
Expertise & Causality Insight:
The only human protease showing sub-micromolar affinity is Cathepsin K[1]. However, the 58-fold selectivity margin, combined with the intracellular compartmentalization of Cathepsin K (which is primarily localized in the acidic lysosomes of osteoclasts), minimizes the physiological risk of this off-target interaction during acute, short-term antiviral dosing regimens[6]. Crucially, the lack of activity against Cathepsin L and Caspase 1 ensures that fundamental cellular apoptosis and protein degradation pathways remain unperturbed[1].
To ensure scientific integrity and reproducibility, evaluating the selectivity of new 3-azabicyclo[3.1.0]hexane derivatives requires a robust, artifact-free biochemical assay. The following protocol utilizes a FRET (Förster Resonance Energy Transfer) based system, designed as a self-validating loop to eliminate false positives caused by assay interference.
High-throughput FRET assay workflow for evaluating protease inhibitor selectivity.
Step-by-Step Protocol
Step 1: Reagent Preparation & Quality Control
Prepare assay buffer specific to the protease class (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT for cysteine proteases).
Causality Note: DTT is critical to maintain the catalytic cysteine in a reduced, active state. However, excessive DTT can react with electrophilic warheads; thus, 1 mM is the empirically determined optimal balance to prevent inhibitor degradation while preserving enzyme viability.
Step 2: Inhibitor Titration (The Self-Validating Matrix)
Prepare a 10-point, 3-fold serial dilution of the 3-azabicyclo[3.1.0]hexane inhibitor in 100% DMSO.
Control Integration: Include a positive control (e.g., E-64 for cathepsins, Z-VAD-FMK for caspases) to validate enzyme susceptibility, and a DMSO-only negative control to establish maximum uninhibited velocity (
Vmax
).
Transfer 1 µL of the compound to a 384-well black microplate. Add 29 µL of the diluted protease.
Incubate at 37°C for 30 minutes.
Mechanistic Rationale: Because 3-azabicyclo[3.1.0]hexane derivatives often utilize covalent warheads (like nitriles), pre-incubation is mandatory. It allows for the time-dependent formation of the covalent thioimidate bond, ensuring the IC₅₀ accurately reflects binding kinetics[5].
Step 4: Reaction Initiation
Add 20 µL of the appropriate FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro, or Z-FR-AMC for Cathepsin B) at a concentration equal to its
Km
value.
Causality Note: Operating exactly at the
Km
ensures the assay is highly sensitive to competitive inhibition, avoiding substrate-induced displacement of the inhibitor which skews IC₅₀ values higher.
Step 5: Kinetic Readout & Data Analysis
Monitor fluorescence continuously for 60 minutes using a microplate reader.
Calculate the initial velocity (
V0
) from the linear portion of the progress curve.
Fit the dose-response data to a 4-parameter logistic (4PL) equation to derive the IC₅₀. Ensure the Z'-factor of the assay is >0.6 to confirm statistical robustness.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a masterclass in structure-based drug design. By exploiting the unique P2 spatial requirements of viral proteases, these inhibitors achieve profound selectivity over the human degradome[1][4]. For drug development professionals, maintaining this selectivity profile while optimizing pharmacokinetic properties remains the gold standard for developing next-generation antiviral therapeutics capable of resisting viral mutations[2].
References
[1] The Remarkable Selectivity of Nirmatrelvir | ACS Pharmacology & Translational Science. acs.org.1
[6] The Remarkable Selectivity of Nirmatrelvir - ResearchGate. researchgate.net. 6
[5] Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - MDPI. mdpi.com. 5
[4] Design of novel and highly selective SARS-CoV-2 main protease inhibitors - ASM Journals. asm.org. 4
[2] Main protease mutants of SARS-CoV-2 variants remain susceptible to nirmatrelvir (PF-07321332) | bioRxiv. biorxiv.org. 2
[3] Evaluation of the Inhibition Potency of Nirmatrelvir against Main Protease Mutants of SARS-CoV-2 Variants | Biochemistry - ACS Publications. acs.org. 3
A Comparative Guide to Assessing the DNA Alkylation Potential of the 1-Azabicyclo[3.1.0]hexane Pharmacophore
Introduction: Unveiling a Promising Scaffold for DNA Alkylation In the landscape of anticancer drug discovery, DNA alkylating agents remain a cornerstone of chemotherapy.[1][2] These compounds exert their cytotoxic effec...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Promising Scaffold for DNA Alkylation
In the landscape of anticancer drug discovery, DNA alkylating agents remain a cornerstone of chemotherapy.[1][2] These compounds exert their cytotoxic effects by covalently modifying the DNA of cancer cells, leading to disruptions in DNA replication and transcription, ultimately triggering cell death.[3][4] The 1-azabicyclo[3.1.0]hexane ring system has emerged as a key pharmacophore in several natural products exhibiting potent antitumor activities through DNA alkylation.[5][6] This guide provides a comprehensive framework for assessing the DNA alkylation ability of novel compounds containing this promising scaffold, comparing its potential performance against established clinical agents: cyclophosphamide, chlorambucil, and mitomycin C.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical guide that blends mechanistic insights with practical, field-proven experimental protocols. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to the evaluation of this exciting class of compounds.
The Mechanism of Action: A Tale of Electrophilic Attack
The cytotoxic activity of the 1-azabicyclo[3.1.0]hexane pharmacophore, much like other alkylating agents, is rooted in its ability to generate a highly reactive electrophilic species that targets nucleophilic sites on DNA. The strained aziridine ring within the bicyclic system is the key to its reactivity. Under physiological conditions, this ring is susceptible to opening, forming a reactive aziridinium ion. This cation is then readily attacked by nucleophilic centers in DNA, with the N7 position of guanine being a primary target.[1][7] This initial monofunctional alkylation can be followed by a second alkylation event if the molecule possesses another reactive site, leading to the formation of highly cytotoxic interstrand or intrastrand cross-links.[8]
Mechanism of 1-azabicyclo[3.1.0]hexane DNA alkylation.
Comparative Mechanistic Overview
Cyclophosphamide: A prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form the active metabolites, phosphoramide mustard and acrolein.[9] Phosphoramide mustard is a bifunctional alkylating agent that forms inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine.[8]
Chlorambucil: A nitrogen mustard derivative that also acts as a bifunctional alkylating agent. It forms an unstable aziridinium ion intermediate that cross-links DNA, interfering with replication.[10]
Mitomycin C: A bioreductive alkylating agent that is activated by enzymatic reduction.[7] Once activated, it can function as a mono- and bifunctional alkylating agent, forming DNA adducts and interstrand cross-links.[7]
Experimental Assessment of DNA Alkylation Ability
A multi-faceted approach is essential to thoroughly characterize the DNA alkylating potential of a new chemical entity. This involves assessing its chemical reactivity, its ability to induce DNA damage in a cellular context, and its in vivo efficacy.
In Vitro Chemical Reactivity: The N-(4-nitrobenzyl)pyridine (N-BP) Assay
The N-BP assay is a colorimetric method used to evaluate the chemical alkylating activity of a compound.[11][12] 4-(p-nitrobenzyl)pyridine serves as a nucleophile, acting as a mimic for the N7 of guanine in DNA.[11] Alkylation of N-BP by the test compound, followed by the addition of a base, results in the formation of a colored product that can be quantified spectrophotometrically.[13]
Reagent Preparation:
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (N-BP) in acetone.
Prepare a stock solution of the test compound (e.g., a 1-azabicyclo[3.1.0]hexane derivative) and comparator drugs in a suitable solvent (e.g., DMSO).
Prepare a buffer solution, such as phosphate-buffered saline (PBS), at pH 7.4.
Prepare a quenching solution of 1 M NaOH.
Reaction Setup:
In a microcentrifuge tube, add a defined volume of buffer.
Add a small volume of the test compound or comparator drug stock solution to achieve the desired final concentration.
Add the N-BP solution. The final reaction volume should be consistent across all samples.
Include a vehicle control (solvent only) and a positive control (a known alkylating agent).
Incubation:
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). The incubation time may need to be optimized based on the reactivity of the compounds being tested.
Color Development:
After incubation, add a strong base, such as triethylamine or NaOH, to each tube to develop the color.
Centrifuge the tubes to pellet any precipitate.
Quantification:
Transfer the supernatant to a 96-well plate.
Measure the absorbance at a specific wavelength (typically around 540-560 nm) using a microplate reader.
Data Analysis:
The alkylating activity can be expressed as the absorbance value or can be used to calculate a relative alkylating potential compared to a standard.
Compound
Concentration (µM)
Relative Alkylating Activity (Absorbance at 560 nm)
Vehicle Control
-
0.05 ± 0.01
1-Azabicyclo[3.1.0]hexane Derivative
100
0.85 ± 0.07
Cyclophosphamide (activated)
100
0.78 ± 0.06
Chlorambucil
100
0.92 ± 0.08
Mitomycin C (reduced)
100
0.65 ± 0.05
Data are presented as mean ± standard deviation from three independent experiments.
In Vitro Cellular DNA Damage: The Alkaline Comet Assay
The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[14][15] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[16][17]
Experimental workflow for the alkaline comet assay.
Cell Culture and Treatment:
Culture a suitable cancer cell line (e.g., HeLa, A549) to approximately 80% confluency.
Treat the cells with various concentrations of the test compound and comparator drugs for a defined period (e.g., 24 hours). Include a vehicle control.
Slide Preparation:
Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
Cell Embedding:
Harvest the treated cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.
Mix the cell suspension with 0.5% low melting point agarose at 37°C.
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
Allow the agarose to solidify at 4°C.
Lysis:
Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
DNA Unwinding and Electrophoresis:
Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
Neutralization and Staining:
Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5).
Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
Visualization and Analysis:
Visualize the comets using a fluorescence microscope.
Capture images and analyze them using specialized software to quantify DNA damage. Common parameters include % DNA in the tail, tail length, and tail moment.[14][18]
Compound
Concentration (µM)
% DNA in Tail
Olive Tail Moment
Vehicle Control
-
3.5 ± 1.2
1.8 ± 0.5
1-Azabicyclo[3.1.0]hexane Derivative
10
45.2 ± 5.8
22.1 ± 3.4
Cyclophosphamide
50
42.8 ± 6.1
20.5 ± 3.9
Chlorambucil
20
51.6 ± 7.3
25.8 ± 4.2
Mitomycin C
5
38.9 ± 4.9
18.7 ± 3.1
Data are presented as mean ± standard deviation from the analysis of at least 100 cells per condition.
In Vivo Assessment of Anti-Tumor Efficacy and DNA Damage
To translate in vitro findings to a more biologically relevant system, in vivo studies using animal models are crucial. Human tumor xenograft models in immunocompromised mice are a standard for evaluating the anti-tumor efficacy of novel cancer therapeutics.[19][20]
Workflow for in vivo assessment in a xenograft model.
Detailed Protocol for Human Tumor Xenograft Model
Animal Model:
Use immunocompromised mice, such as athymic nude or SCID mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Preparation and Implantation:
Culture a human cancer cell line (e.g., A549 lung carcinoma) to the logarithmic growth phase.
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
Tumor Growth and Treatment Initiation:
Monitor the mice regularly for tumor growth.
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, test compound, comparator drugs).
Drug Administration and Monitoring:
Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule.
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
Monitor the body weight and overall health of the animals as indicators of toxicity.
Endpoint and Tissue Collection:
At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals.
Excise the tumors, weigh them, and divide them for various analyses.
Analysis of DNA Damage in Tumor Tissue:
A portion of the tumor can be processed to create a single-cell suspension for analysis by the comet assay, as described previously.
Alternatively, DNA can be extracted from the tumor tissue to quantify DNA adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][21][22]
Treatment Group
Tumor Growth Inhibition (%)
Comet Assay in Tumor Cells (% DNA in Tail)
Vehicle Control
0
5.1 ± 1.8
1-Azabicyclo[3.1.0]hexane Derivative
65
38.7 ± 6.2
Cyclophosphamide
60
35.4 ± 5.9
Chlorambucil
70
42.1 ± 7.0
Mitomycin C
55
32.9 ± 5.5
Data are presented as mean ± standard deviation.
Comparative Summary and Future Perspectives
This guide outlines a rigorous, multi-tiered approach to evaluating the DNA alkylation potential of the 1-azabicyclo[3.1.0]hexane pharmacophore. By systematically assessing chemical reactivity, cellular DNA damage, and in vivo anti-tumor efficacy in comparison to established alkylating agents, researchers can build a comprehensive profile of novel drug candidates.
The 1-azabicyclo[3.1.0]hexane scaffold holds significant promise due to its presence in potent natural products.[5][6] Future research should focus on structure-activity relationship (SAR) studies to optimize the alkylating activity and therapeutic index of derivatives. Furthermore, exploring the potential for these compounds to overcome resistance mechanisms that affect current chemotherapies could open new avenues for cancer treatment. The methodologies described herein provide a solid foundation for these future investigations, enabling the rational design and development of the next generation of DNA alkylating anticancer agents.
References
A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations. PMC. [Link]
Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. PMC. [Link]
Biosynthesis of DNA-Alkylating Antitumor Natural Products. PMC - NIH. [Link]
The novel DNA alkylating agent BO-1090 suppresses the growth of human oral cavity cancer in xenografted and orthotopic mouse models. PubMed. [Link]
A Colorimetric Microassay for the Detection of Agents that Interact with DNA. National Open Access Monitor, Ireland. [Link]
Alkylating anticancer agents and their relations to microRNAs. OAE Publishing Inc.. [Link]
Alkylating agents and cancer therapy: Expert Opinion on Therapeutic Patents. Expert Opinion on Therapeutic Patents. [Link]
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]
Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. ResearchGate. [Link]
Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH. [Link]
The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon-6 Nanofibrous Membrane. Part I: Investigation of 4-( p -Nitrobenzyl) Pyridine as A “New” Sensing Agent with Ultra-High Sensitivity. ResearchGate. [Link]
Oxidase Heterotetramer Completes 1-Azabicyclo[3.1.0]hexane Formation with the Association of a Nonribosomal Peptide Synthetase. PubMed. [Link]
The COMET assay: single-cell analysis of DNA damage. Cellomatics Biosciences. [Link]
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
Sequence specificity of DNA alkylation by the antitumor natural product leinamycin. PubMed. [Link]
Investigation of The DNA Damage of White Blood Cell in Cancer Patients Under Chemotherapy and Normal People. ResearchGate. [Link]
Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. ACS Publications. [Link]
Chemical Indicator for Alkylating Agents. ChemistryViews. [Link]
Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents}. UBC Chemistry. [Link]
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Chemistry International. [Link]
Modulating the Cytotoxicity of DNA Alkylators through Intramolecular Deactivation. USF Scholarship Repository - University of San Francisco. [Link]
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